Antimony chromium titanium oxide
Description
Contextualization of Complex Oxide Systems in Contemporary Research
Complex oxide materials, which are chemical compounds containing oxygen and at least two other different elements, are at the forefront of contemporary materials science research. rsc.org These materials are notable for their vast array of functional responses, including but not limited to ferromagnetism, ferroelectricity, colossal magnetoresistance, and high-temperature superconductivity. rsc.orglbl.gov The intricate interplay between the spin, charge, orbital, and lattice degrees of freedom within their crystal structures gives rise to these emergent properties. lbl.gov
The ability to tune the properties of complex oxides by altering their chemical composition, introducing dopants, and controlling electron interactions makes them highly versatile for a myriad of technological applications. nih.gov Researchers are actively exploring these materials for next-generation electronics, spintronic devices, solid-state batteries, and catalysts. nih.govstanford.edu The development of advanced synthesis techniques, such as pulsed laser deposition and sol-gel methods, has enabled the creation of artificially engineered heterostructures and freestanding membranes, offering unprecedented opportunities to study and manipulate their novel physicochemical phenomena. lbl.govnih.gov
Significance of Multimetallic Doping in Titanium Dioxide Matrices
Titanium dioxide (TiO₂) is a widely studied metal oxide semiconductor due to its low cost, high chemical stability, and non-toxicity. wordpress.com However, its wide bandgap limits its efficiency in applications such as photocatalysis to the UV region of the electromagnetic spectrum. researchgate.net To overcome this limitation and enhance its performance for a broader range of applications, multimetallic doping has emerged as a key strategy. wordpress.com
Doping TiO₂ with various metal ions can significantly alter its electronic and structural properties. wordpress.com This modification can lead to a narrowed band gap, increased surface area, and altered particle size, all of which can influence the material's photocatalytic activity. wordpress.com The introduction of multiple dopants, known as co-doping, can have synergistic effects, further enhancing the material's properties beyond what can be achieved with single dopants. nih.gov For instance, co-doping can improve charge separation and reduce the recombination of photogenerated electron-hole pairs, which are crucial for efficient photocatalysis. researchgate.net The choice of dopants and their concentrations allows for the precise tuning of the TiO₂ matrix for specific applications, including solar energy conversion and environmental remediation. nih.govwesternsydney.edu.au
Overview of Antimony Chromium Titanium Oxide as a Model System for Scientific Inquiry
This compound, often found in the form of a rutile crystalline matrix, serves as an excellent model system for investigating the effects of multimetallic doping in complex oxides. nih.gov This compound, where titanium (IV) oxide is co-doped with chromium (III) oxide and antimony (V) oxide, is commercially known as C.I. Pigment Brown 24. nih.gov Beyond its application as a pigment, the systematic study of this system provides fundamental insights into the interplay between different dopant ions and their influence on the host TiO₂ lattice.
The co-doping of antimony and chromium into the TiO₂ matrix has been shown to induce intense absorption in the visible light region, effectively lowering the material's band gap. researchgate.net Research has demonstrated that the photocatalytic activity of TiO₂ co-doped with antimony and chromium is significantly higher than that of TiO₂ doped only with chromium. researchgate.net This enhancement is attributed to the maintenance of charge balance by the co-doping of Sb⁵⁺ and Cr³⁺ ions, which suppresses the formation of Cr⁶⁺ ions and oxygen defects that can act as recombination centers for photogenerated charge carriers. researchgate.net The optimal ratio of antimony to chromium has been found to be a critical factor in maximizing this photocatalytic activity, making it a valuable system for studying the principles of co-doping in photocatalyst design. nih.gov
Scope and Academic Relevance of Current Research Directions
Current research on this compound and related co-doped TiO₂ systems is multifaceted, spanning from fundamental scientific understanding to practical applications. A primary focus is on elucidating the precise mechanisms by which co-doping enhances photocatalytic efficiency. This includes studying the charge carrier dynamics, the role of defect chemistry, and the influence of the dopant ratio on the electronic band structure. researchgate.netnih.govmdpi.com Advanced characterization techniques are employed to probe the local atomic structure and surface properties of these materials to correlate them with their functional performance.
The academic relevance of this research extends to the development of new materials for solar energy conversion. westernsydney.edu.au By understanding how to tune the optical and electronic properties of TiO₂ through multimetallic doping, scientists aim to create more efficient photocatalysts for applications such as hydrogen production from water splitting and the reduction of carbon dioxide. researchgate.net Furthermore, the exceptional chemical and thermal stability of this compound makes it a subject of interest for creating durable and non-toxic inorganic pigments with energy-saving "cool" properties due to their high infrared reflectivity. oregonstate.edupcimag.com The insights gained from studying this model system contribute to the broader field of complex oxide materials and the rational design of new functional materials.
Detailed Research Findings
The investigation into this compound has yielded significant insights into its properties, primarily influenced by the synergistic effects of antimony and chromium co-doping within the titanium dioxide matrix.
Synthesis and Structural Properties
This compound is typically synthesized via high-temperature calcination, where metal oxides or their precursors are intimately mixed and heated to temperatures often exceeding 870°C. pcimag.com This process results in the formation of a stable rutile crystalline structure where chromium and antimony ions are incorporated into the TiO₂ lattice. nih.gov The general chemical formula can be represented as (Ti,Cr,Sb)O₂.
The introduction of dopants influences the anatase-to-rutile phase transformation of TiO₂. Antimony oxide, for instance, has been shown to accelerate this transformation by increasing the number of oxygen vacancies in the crystal lattice. nih.gov The ionic radius of the dopants plays a crucial role; the larger ionic radius of Sb³⁺ compared to Ti⁴⁺ can lead to surface segregation of antimony during annealing. nih.gov
Electronic and Optical Properties
A key feature of antimony and chromium co-doping in TiO₂ is the significant modification of its electronic and optical properties. The co-doping introduces new energy levels within the bandgap of TiO₂, leading to a notable red shift in the absorption spectrum and enabling the material to absorb visible light. researchgate.net This is a critical enhancement over undoped TiO₂, which is primarily active under UV irradiation.
The table below summarizes the effect of co-doping on the band gap of TiO₂ and strontium titanate (SrTiO₃), another important perovskite oxide.
| Material | Dopants | Energy Gap (eV) | Reference |
|---|---|---|---|
| TiO₂ | Antimony and Chromium | 2.2 | researchgate.net |
| SrTiO₃ | Antimony and Chromium | 2.4 | researchgate.net |
Photocatalytic Activity
The enhanced visible light absorption translates to improved photocatalytic activity. Studies have shown that TiO₂ co-doped with antimony and chromium exhibits significantly higher photocatalytic activity for reactions such as O₂ evolution from aqueous silver nitrate (B79036) solution compared to TiO₂ doped with only chromium. researchgate.net This is attributed to the synergistic effect of the co-dopants in maintaining charge balance and suppressing the formation of charge recombination centers. researchgate.net
The ratio of the co-dopants is a critical parameter. An optimal atomic ratio of [Sb]/[Cr] of approximately 1.5 has been identified for maximizing the photocatalytic activity in some studies. nih.gov This highlights the importance of precise control over the material's composition.
The table below presents data on the photocatalytic activity of co-doped TiO₂ compared to a singly doped sample.
| Catalyst | Reaction | Activity | Reference |
|---|---|---|---|
| TiO₂ doped with Chromium | O₂ evolution | Lower activity | researchgate.net |
| TiO₂ co-doped with Antimony and Chromium | O₂ evolution | Remarkably higher activity | researchgate.net |
| SrTiO₃ co-doped with Antimony and Chromium | H₂ evolution | Active under visible light | researchgate.net |
Properties
CAS No. |
102262-17-9 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Synonyms |
Antimony chromium titanium oxide |
Origin of Product |
United States |
Synthetic Methodologies for Antimony Chromium Titanium Oxide
Solid-State Reaction Techniques for Crystalline Phase Formation
The solid-state reaction is a conventional and widely used method for producing thermally stable mixed metal oxide pigments like antimony chromium titanium oxide. oxerra.com This technique involves the high-temperature reaction of solid precursors to form a new crystalline solid product. researchgate.net For this compound, this process is designed to yield a crystalline matrix of rutile, where titanium (IV), chromium (III), and antimony (V) oxides are homogeneously interdiffused. guidechem.com
High-Temperature Calcination Parameters and Their Influence on Material Formation
Calcination is a critical step in solid-state synthesis, where the mixture of precursors is heated to high temperatures. This thermal treatment provides the energy needed for the diffusion of ions and the formation of the desired crystal structure. The temperature, duration, and atmosphere of the calcination process have a profound impact on the final material.
Research on rutile pigments with the general formula Ti₁₋₃ₓCrₓSb₂ₓO₂ demonstrates the critical role of calcination temperature. In one study, precursor mixtures were calcined at temperatures ranging from 850°C to 1150°C. researchgate.net The results indicated that while the anatase-to-rutile phase transformation begins at lower temperatures, higher temperatures are necessary to achieve a well-defined, single-phase rutile structure. researchgate.net The degree of crystallinity and the particle size of the resulting oxide tend to increase with higher calcination temperatures. researchgate.netnih.gov For instance, the optimal temperature for achieving the desired color properties for an orange-green pigment (Ti₀.₄Cr₀.₂Sb₀.₄O₂) was found to be 1050°C, whereas the best phase composition was achieved at 1150°C. researchgate.net This highlights a common trade-off in pigment synthesis between optimal colorimetric properties and ideal crystal formation.
Table 1: Influence of Calcination Temperature on Pigment Properties
| Calcination Temperature (°C) | Phase Composition | Observed Effect on Pigment |
| 850 | Anatase-rutile mixture | Start of reactive lattice formation. researchgate.net |
| 950 | Increased rutile phase | Continued transformation and crystal growth. researchgate.net |
| 1050 | Primarily rutile | Optimal color properties (chroma) for certain compositions. researchgate.net |
| 1150 | Single-phase rutile | Optimal for phase composition and structural stability. researchgate.net |
Precursor Selection and Stoichiometric Control in Solid-State Synthesis
The selection of raw materials and the precise control of their ratios (stoichiometry) are fundamental to the synthesis of this compound. The most common precursors are the oxides of the constituent metals: Titanium (IV) Oxide (TiO₂), Chromium (III) Oxide (Cr₂O₃), and an antimony oxide, typically Antimony (III) Oxide (Sb₂O₃) or Antimony (V) Oxide (Sb₂O₅). guidechem.com The anatase form of TiO₂ is often used as a starting material because its transformation to the rutile structure at high temperatures creates a highly defective and reactive lattice, which facilitates the incorporation of the chromium and antimony ions. researchgate.net
Stoichiometric control is essential for ensuring charge neutrality within the rutile crystal lattice and for achieving the desired color. In the rutile structure of TiO₂, each Ti⁴⁺ ion is replaced. To maintain electroneutrality when Cr³⁺ is introduced, a counter-ion with an oxidation state higher than 4+ is required. researchgate.net Antimony, often in the form of Sb⁵⁺, serves this purpose. The general formula for these pigments is often represented as (Ti, Cr, Sb)O₂, with specific ratios dictating the final properties. For example, a study systematically varied the composition (x) in Ti₁₋₃ₓCrₓSb₂ₓO₂ from 0.05 to 0.50. researchgate.net It was found that a composition of x = 0.20 (Ti₀.₄Cr₀.₂Sb₀.₄O₂) produced a stable orange-green pigment. researchgate.net This precise control over the molar ratios of the precursor oxides is crucial for producing a homogeneous, single-phase final product with reproducible characteristics. researchgate.netdiva-portal.org
Solution-Based Approaches
Solution-based methods offer an alternative to solid-state reactions, often allowing for synthesis at lower temperatures and providing better control over particle size and homogeneity. For mixed metal oxides, the sol-gel process is a prominent example of a solution-based approach. researchgate.netresearchgate.net
Sol-Gel Processing for Nanostructured this compound
The sol-gel method is a versatile soft-chemistry technique for producing solid materials from small molecules. researchgate.net The process involves the conversion of a solution of precursors (the "sol") into a gel-like network containing the solvent. For nanostructured this compound, this would involve creating a homogeneous solution of antimony, chromium, and titanium precursors, which is then induced to form a three-dimensional metal-oxide network. This method is particularly advantageous for producing materials with high purity and homogeneity at the molecular level. researchgate.net
While specific literature on the sol-gel synthesis of the ternary Sb-Cr-Ti-O system is scarce, the methodology can be inferred from processes developed for related doped metal oxides, such as chromium-doped TiO₂ and antimony-doped SnO₂. guidechem.comnih.gov The process would typically involve dissolving precursors, such as metal alkoxides or salts, in a suitable solvent, followed by hydrolysis and condensation reactions to form the gel.
Control of Hydrolysis and Condensation Reactions
The core of the sol-gel process lies in the carefully controlled hydrolysis and condensation of the metal precursors. researchgate.netresearchgate.net For a mixed-oxide system like this compound, suitable precursors could include titanium alkoxides (e.g., titanium tetraisopropoxide), chromium salts (e.g., chromium nitrate), and antimony chlorides (e.g., antimony trichloride). guidechem.comnih.gov
A significant challenge in the sol-gel synthesis of mixed oxides is controlling the different hydrolysis rates of the various metal precursors. nih.gov Titanium alkoxides, for instance, are highly reactive and hydrolyze very quickly, while chromium and antimony precursors may react at different rates. To achieve a homogeneous final product, these reaction rates must be managed, often through the use of chelating agents (like acetic acid or acetylacetone) to slow down the more reactive precursors or by carefully controlling the pH and the amount of water added for hydrolysis. researchgate.net These controlled reactions lead to the formation of a cross-linked network of Ti-O-Cr and Ti-O-Sb bonds within the gel.
Influence of Drying and Annealing Conditions on Structural Evolution
Following gelation, the obtained gel must be dried to remove the solvent and then annealed (calcined) at elevated temperatures. These final steps are crucial for the structural evolution of the material, transforming the amorphous gel into a crystalline oxide and developing the final microstructure. mdpi.com
Drying must be performed carefully to avoid the collapse of the gel's porous structure due to capillary stress. Techniques like supercritical drying can be used to produce low-density aerogels, though conventional oven drying is more common. unt.edu
The subsequent annealing or calcination step determines the final crystalline phase and particle size. researchgate.net As the amorphous gel is heated, residual organic compounds are burned off, and the metal-oxygen network begins to crystallize. The annealing temperature and duration directly influence the degree of crystallinity and the transformation into the desired rutile phase. nih.govmdpi.com Based on analogous systems, annealing temperatures for sol-gel derived materials are typically lower than those required for solid-state reactions but are still critical. For example, in sol-gel derived antimony-doped tin oxide films, annealing at 550°C was found to produce optimal properties. researchgate.net For this compound, the annealing temperature would need to be sufficient to induce the formation of the stable rutile crystalline structure from the amorphous gel precursor. mdpi.com
Microemulsion-Mediated Solvothermal Synthesis
A sophisticated approach for producing finely controlled nanoparticles is the microemulsion-mediated solvothermal method. This technique combines the advantages of microemulsion systems, which act as confined microreactors, with the enhanced reaction kinetics and crystallization provided by solvothermal conditions (treatment in a sealed, heated vessel). For complex oxides like this compound, this method offers a pathway to homogenous, crystalline nanoparticles at relatively low temperatures. nih.govrsc.org
The process typically involves creating a water-in-oil (w/o) microemulsion, where nanoscale water droplets containing the metal salt precursors (of titanium, chromium, and antimony) are dispersed in a continuous oil phase, stabilized by a surfactant. The system is then subjected to solvothermal treatment, promoting the hydrolysis and condensation of precursors within the aqueous cores of the reverse micelles.
The defining feature of this method is the use of the aqueous droplets of the microemulsion as discrete nanoreactors. This spatial confinement imposes significant control over the nucleation and growth of the oxide particles.
Size and Shape Control: The size of the resulting nanoparticles is directly correlated with the size of the water droplets, which can be precisely controlled by adjusting parameters such as the molar ratio of water to surfactant (ω). nih.gov A lower ω value generally leads to smaller droplets and, consequently, smaller nanoparticles. The morphology of the particles, from spherical to rod-like, can also be influenced by modulating reactant concentrations and the type of surfactant used, which affects the shape and fusion of the microemulsion droplets. nih.gov
Prevention of Agglomeration: Because the particles are synthesized in isolated droplets, the surfactant layer acts as a physical barrier that prevents the newly formed nanoparticles from aggregating. This leads to a final product of well-dispersed, discrete nanoparticles, which is often difficult to achieve with other synthesis routes.
Compositional Homogeneity: The confinement ensures that the precursors for titanium, chromium, and antimony are in close proximity within each nanoreactor. This promotes the formation of a homogenous mixed-metal oxide rather than a simple mixture of individual oxides.
Table 1: Influence of Microemulsion Parameters on Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Synthesis | Research Finding |
|---|---|---|
| Water-to-Surfactant Molar Ratio (ω) | Primarily controls the size of the aqueous nanodroplets and thus the final particle size. | Lower ω ratios favor the formation of smaller, often rod-like, products, while higher ratios lead to larger, spherical particles. nih.gov |
| Reactant Concentration | Influences nucleation rate and particle morphology. | Along with other parameters, reactant concentration plays a key role in the selective formation of various morphologies. nih.gov |
| Surfactant Type | Determines the stability and shape of the microemulsion droplets. | Cationic surfactants like CTAB have been successfully used to create various nanostructures. nih.gov |
A significant advantage of the solvothermal approach is the ability to achieve crystallization at temperatures much lower than those required for traditional solid-state reactions. The anatase-to-rutile phase transformation in titanium dioxide, a key structural feature for this pigment, typically occurs at high temperatures (from 400°C to over 900°C), depending on various factors. researchgate.net
The presence of dopants like chromium and additives such as antimony oxide can significantly lower this transformation temperature by creating oxygen vacancies and lattice strain. researchgate.net The microemulsion-mediated solvothermal process further facilitates this low-temperature pathway. The elevated pressure within the autoclave during solvothermal treatment increases the solubility of reactants and promotes the dehydration and condensation reactions necessary for forming the crystalline oxide lattice, bypassing the need for high-temperature calcination to induce crystallinity.
Precipitation Methods and Control of Particle Growth
Precipitation and co-precipitation are widely used, scalable methods for synthesizing inorganic oxide powders. researchgate.netresearchgate.net In the context of this compound, this technique involves dissolving soluble precursors of the three metals (e.g., chlorides or sulfates) in a suitable solvent, typically water. A precipitating agent, such as ammonium (B1175870) hydroxide (B78521), is then added to increase the pH, causing the simultaneous hydrolysis and precipitation of the metal hydroxides or hydrous oxides. iosrjournals.org
The resulting amorphous precipitate is a highly intimate mixture of the precursor hydroxides. This precursor powder is then filtered, washed to remove impurities, and calcined at elevated temperatures. During calcination, the hydroxides decompose and react to form the final crystalline mixed-metal oxide with the desired rutile structure. researchgate.net
Control over particle growth is achieved by carefully managing several key parameters during the precipitation and subsequent calcination steps:
pH and Temperature: These parameters critically affect the rate of hydrolysis and precipitation, which in turn influences the size of the primary particles in the precursor precipitate.
Precursor Concentration: The concentration of the metal salts in the solution can impact the nucleation density and subsequent particle growth.
Calcination Temperature and Time: The final particle size and degree of crystallinity are heavily dependent on the calcination conditions. Higher temperatures generally lead to larger crystallite sizes and can ensure the complete conversion to the stable rutile phase. researchgate.net For instance, in related systems, increasing the calcination temperature from 400°C to 700°C has been shown to increase the crystallite size of TiO₂ nanoparticles. researchgate.net
Advanced Fabrication Routes for Tailored Architectures
Beyond powder synthesis, advanced fabrication methods are employed to structure this compound into specific forms like thin films or nanostructured assemblies for functional applications.
Development of Thin Films and Coatings
Thin films and coatings of this compound are valuable for applications requiring high durability, chemical resistance, and specific optical properties, such as in industrial coatings and protective layers. ispigment.comipconsortium.eu
Several techniques can be used to fabricate these films:
Dip-Coating and Spin-Coating: These methods involve preparing a sol-gel or precursor solution containing soluble salts or alkoxides of antimony, chromium, and titanium. A substrate is then dipped into or coated with the solution, withdrawn at a controlled speed, and subjected to heat treatment (annealing). nih.gov This process is repeated to build up a film of the desired thickness. The annealing step is crucial for decomposing the precursors and crystallizing the oxide film. For example, antimony-doped oxide coatings have been successfully prepared by dissolving metal chlorides in an alcohol, adjusting the pH, and annealing at temperatures around 450°C to induce crystallization without cracking. nih.gov
Spray Pyrolysis: In this technique, a precursor solution is atomized and sprayed onto a heated substrate. The droplets undergo solvent evaporation and thermal decomposition upon contact with the hot surface, directly forming the oxide film.
Sputtering and Chemical Vapor Deposition (CVD): These are physical and chemical vapor-phase deposition techniques, respectively, that can produce high-quality, uniform films. In sputtering, a target of the desired oxide composition is bombarded with ions, ejecting material that deposits onto a substrate. CVD involves the reaction of volatile chemical precursors on the substrate surface to build the film. frontiersin.org
Table 2: Comparison of Thin Film Fabrication Techniques
| Technique | Process Summary | Key Parameters | Typical Application |
|---|---|---|---|
| Dip-Coating | Substrate is dipped in precursor solution and annealed. | Precursor concentration, withdrawal speed, annealing temperature/time. | Protective coatings, optical filters. nih.gov |
| Spray Pyrolysis | Atomized precursor solution is sprayed onto a heated substrate. | Substrate temperature, solution flow rate, precursor type. | Large-area industrial coatings. frontiersin.org |
| Sputtering | Target material is bombarded with ions, depositing onto a substrate. | Target composition, gas pressure, power. | High-quality electronic and optical films. frontiersin.org |
Synthesis of Nanocrystalline and Nanostructured Morphologies
The synthesis of nanocrystalline this compound is driven by the need to enhance material properties such as surface area, dispersibility in a matrix, and color strength in pigments. The methods described previously, such as microemulsion-mediated synthesis and controlled precipitation, are primary routes to achieving these nanostructured morphologies.
Microemulsion Synthesis: As detailed in section 2.2.2, this method is exceptionally well-suited for producing monodispersed nanoparticles with sizes typically in the range of 5-100 nm. nih.govnih.gov
Precipitation with Controlled Calcination: The precipitation method can also yield nanocrystalline powders. By keeping the calcination temperature relatively low or using growth inhibitors, the crystallite size can be maintained in the nanometer range. researchgate.net Research on chromium oxide has shown that precipitation can yield nanoparticles with sizes between 20 and 70 nm. researchgate.netiosrjournals.org
The morphology of the final product is a direct consequence of the synthesis route and its controlling parameters.
Table 3: Synthesis Methods and Resulting Nanomorphologies
| Synthesis Method | Controlling Factors | Resulting Morphology | Typical Size Range |
|---|---|---|---|
| Microemulsion-Mediated Solvothermal | Water/surfactant ratio, reactant concentration. | Monodispersed spheres, rods, whiskers. nih.gov | 5 - 100 nm |
| Controlled Precipitation | pH, precursor concentration, calcination temperature. | Spherical or irregular nanocrystallites, often in agglomerates. researchgate.netiosrjournals.org | 20 - 100 nm |
Crystallographic Structure and Phase Behavior of Antimony Chromium Titanium Oxide
Detailed Analysis of Rutile Titanium Dioxide Crystalline Matrix
Titanium dioxide (TiO₂) is a polymorphic material, existing in several crystalline forms, most notably anatase, rutile, and brookite. researchgate.net Rutile is the most thermodynamically stable polymorph of TiO₂. ufrgs.br Its crystal structure belongs to the tetragonal system, characterized by a repeating unit cell of titanium and oxygen atoms. chalcogen.ro In the rutile structure, each titanium (Ti⁴⁺) ion is octahedrally coordinated with six oxygen (O²⁻) ions. These TiO₆ octahedra are connected in a way that each octahedron is surrounded by ten neighboring octahedra. researchgate.net This arrangement results in a dense and stable crystal lattice.
The lattice parameters of rutile, which define the dimensions of its unit cell, are crucial for understanding the effects of doping. For pure rutile, typical lattice parameters are approximately a = 4.594 Å and c = 2.959 Å. nih.gov These values, however, can be influenced by factors such as synthesis method and the presence of impurities or dopants. ufrgs.brnih.gov
Table 1: Crystallographic Data for Rutile TiO₂
| Property | Value |
| Crystal System | Tetragonal chalcogen.ro |
| Space Group | P4₂/mnm |
| Lattice Parameter (a) | ~4.594 Å nih.gov |
| Lattice Parameter (c) | ~2.959 Å nih.gov |
| Coordination | Ti⁴⁺: 6 (octahedral) |
This table presents typical crystallographic data for the rutile phase of titanium dioxide.
Substitutional Incorporation of Antimony and Chromium Ions within the Lattice
When antimony (Sb) and chromium (Cr) are introduced into the TiO₂ matrix, they can be incorporated into the crystal lattice, typically by substituting the host Ti⁴⁺ ions. This process, known as doping, significantly alters the material's properties. The specific way in which these ions are incorporated depends on their oxidation states and ionic radii relative to Ti⁴⁺.
Lattice Site Occupancy of Chromium(III) and Antimony(V)
In antimony chromium titanium oxide, chromium is commonly found in the +3 oxidation state (Cr³⁺), while antimony is often in the +5 oxidation state (Sb⁵⁺). Both Cr³⁺ and Sb⁵⁺ ions can substitute for Ti⁴⁺ ions at the lattice sites within the rutile structure. rsc.orgresearchgate.net
The ionic radius of Cr³⁺ is larger than that of Ti⁴⁺, while the ionic radius of Sb⁵⁺ is smaller. This size difference can induce strain in the crystal lattice. To maintain charge neutrality within the crystal after the substitution of Ti⁴⁺ by ions with different charges (Cr³⁺ and Sb⁵⁺), the formation of crystal defects, such as oxygen vacancies, is a common compensatory mechanism. rsc.orgresearchgate.net The presence of Cr³⁺ ions replacing Ti⁴⁺ can lead to the formation of oxygen vacancies to balance the charge deficit. rsc.org
Formation of Solid Solutions: Investigation of Solubility Limits and Homogeneity Ranges
The incorporation of dopant ions like chromium and antimony into the titanium dioxide lattice leads to the formation of a solid solution. A solid solution is a solid-state mixture where one or more solutes (dopants) are dissolved in a solvent (the host lattice) to form a new crystalline material.
The extent to which chromium and antimony can be dissolved in the TiO₂ lattice is limited, a concept known as the solubility limit. wikipedia.org This limit is influenced by factors such as temperature and the specific synthesis conditions. researchgate.net Exceeding the solubility limit can lead to the segregation of the dopant ions and the formation of secondary phases, such as chromium oxide (Cr₂O₃). ias.ac.inresearchgate.net The homogeneity of the resulting solid solution, meaning the uniform distribution of the dopant ions throughout the host lattice, is crucial for achieving desired material properties. rsc.org Research indicates that the solubility of chromium in rutile TiO₂ changes with temperature. researchgate.net
Polymorphic Transformations
The presence of dopants like antimony and chromium can significantly influence the polymorphic transformations of titanium dioxide, particularly the transition from the metastable anatase phase to the stable rutile phase.
Anatase-to-Rutile Phase Transition in Doped Titanium Dioxide Systems
The anatase-to-rutile phase transition is a critical transformation in TiO₂-based materials. In pure TiO₂, this transition typically occurs at temperatures between 600°C and 700°C. rsc.org However, the presence of dopants can either accelerate or retard this transformation.
Antimony oxide has been shown to accelerate the anatase-to-rutile phase transformation. researchgate.net It is suggested that antimony promotes the formation of oxygen vacancies in the TiO₂ lattice, which facilitates the atomic rearrangements necessary for the phase change. researchgate.net Conversely, the incorporation of chromium ions into the TiO₂ anatase phase tends to delay the transformation to rutile. ias.ac.inresearchgate.net Studies have shown that with the addition of chromium, the anatase phase can remain stable even at temperatures as high as 800°C. ias.ac.in
Table 2: Effect of Dopants on Anatase-to-Rutile Transition Temperature
| Dopant | Effect on Transition Temperature | Reference |
| Antimony (Sb) | Lowers/Accelerates | researchgate.net |
| Chromium (Cr) | Increases/Retards | ias.ac.inresearchgate.net |
This table summarizes the general effect of antimony and chromium dopants on the anatase-to-rutile phase transition temperature in titanium dioxide.
The mechanism by which dopants influence the anatase-to-rutile transition is complex. The retardation of the phase transition by chromium doping is attributed to several factors. The presence of chromium can inhibit the growth of anatase crystallites, and the transformation to rutile is often associated with reaching a critical crystallite size. ias.ac.inresearchgate.net By retarding the sintering and growth of anatase particles, chromium effectively increases the temperature required for the phase transition. ias.ac.in The activation energy for the anatase-to-rutile transition has been observed to increase in the presence of chromium, further supporting its role as a transition inhibitor. ias.ac.in
On the other hand, the acceleration of the phase transition by antimony is linked to its ability to create defects, specifically oxygen vacancies, within the TiO₂ lattice. researchgate.net These vacancies are believed to enhance atomic mobility, thereby lowering the energy barrier for the structural rearrangement from the anatase to the more compact rutile structure.
Influence of Dopant Concentration on Transformation Kinetics
The transformation kinetics of titanium dioxide, particularly the conversion from the metastable anatase phase to the more stable rutile phase, are significantly influenced by the concentration of dopant ions like antimony and chromium. Research indicates that both chromium (III) oxide (Cr₂O₃) and antimony (III) oxide (Sb₂O₃) act as promoters for the anatase-to-rutile phase transformation. researchgate.net The presence of these dopants effectively lowers the activation energy required for the structural rearrangement, thereby reducing the temperature at which the transformation occurs. researchgate.net The rate of this transformation is strongly dependent on the type and concentration of these foreign ions. researchgate.net
In systems co-doped with both chromium and antimony, the ratio of the dopants is a critical factor. For photocatalytic applications, the optimal performance has been observed at an antimony to chromium concentration ratio ([Sb]/[Cr]) of approximately 1.5. nih.govresearchgate.net When the concentration of antimony exceeds this optimal ratio, a decrease in photocatalytic activity is noted. nih.gov This suggests that while the dopants are essential for the material's properties, their concentration must be precisely controlled to achieve the desired kinetic behavior and functional performance. The addition of antimony oxide, even in systems with other dopants, has been consistently shown to lower the temperature for the anatase-to-rutile conversion. researchgate.net
Table 1: Effect of Dopant Concentration on Anatase-to-Rutile Transformation Temperature
| Dopant System | Dopant Concentration | Effect on Transformation Temperature | Reference |
| Antimony Oxide (Sb₂O₃) | General Addition | Lowers transformation temperature | researchgate.net |
| Chromium Oxide (Cr₂O₃) | General Addition | Promotes transformation | researchgate.net |
| Antimony & Chromium | Optimal [Sb]/[Cr] ratio ~1.5 | Optimized photocatalytic activity | nih.govresearchgate.net |
| Antimony & Chromium | [Sb]/[Cr] ratio > 1.5 | Decreased photocatalytic activity | nih.gov |
| Indium (In) | Dominant up to 950°C | Retards transformation compared to In/Cr mix | researchgate.net |
| Indium & Chromium (In/Cr) | From 900 to 950°C | Higher rutile concentration observed | researchgate.net |
Stability of Crystalline Phases under Varied Conditions
This compound is fundamentally based on the crystalline structures of titanium dioxide, primarily the anatase and rutile phases. Anatase is a metastable phase that irreversibly transforms into the thermodynamically stable rutile phase upon heating. researchgate.net The stability of these phases and the temperature of transformation are highly sensitive to a variety of conditions.
The transformation temperature can range broadly, from as low as 400°C to as high as 1200°C. researchgate.net This variability is dictated by several factors, including:
Synthesis Method: The preparation technique for the initial material influences its purity and defect concentration.
Crystallinity: The initial degree of crystallinity of the anatase phase affects its stability.
Furnace Atmosphere: The gaseous environment during heat treatment can impact the transformation.
Presence of Foreign Ions: As discussed, dopants like antimony and chromium significantly lower the transformation temperature. researchgate.net
Under annealing conditions, the presence of antimony can lead to surface modifications. Studies on antimony-doped rutile TiO₂(110) have shown that annealing causes the surface segregation of antimony. nih.gov This phenomenon results in the formation of homogeneously distributed holes on the material's surface, which can vary in depth and shape depending on the specific preparation conditions. nih.gov This indicates that while the bulk of the material may have transformed to the stable rutile phase, its surface morphology can be actively modified by the dopants under thermal stress.
Table 2: Factors Affecting Crystalline Phase Stability
| Factor | Condition | Impact on Stability/Transformation | Reference |
| Temperature | 400°C - 1200°C | Irreversible transformation of anatase to rutile | researchgate.net |
| Dopants (Sb, Cr) | Presence of ions | Lowers the anatase-to-rutile transformation temperature | researchgate.net |
| Annealing | Heat Treatment | Causes surface segregation of antimony dopants | nih.gov |
| Preparation Conditions | Synthesis Method | Influences shape and depth of surface holes post-annealing | nih.gov |
Advanced Spectroscopic and Microscopic Characterization of Antimony Chromium Titanium Oxide
Diffraction-Based Techniques for Structural Elucidation
Diffraction methods are fundamental in determining the crystal structure and phase composition of ACTO.
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Analysis
X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in ACTO. The synthesis of ACTO, typically through solid-state reactions or sol-gel methods, results in a complex oxide material. ontosight.ai XRD patterns are used to confirm the formation of the desired crystal structure, which is often a rutile type. masoncolor.comchemicalbook.com The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the phases present, such as chromium oxide or mixed oxides of nickel and iron that might form at high annealing temperatures. nih.gov
Beyond phase identification, XRD data allows for the calculation of the average crystallite size using the Scherrer equation. This analysis provides valuable information on the degree of crystallinity and the size of the coherently scattering domains within the material. For instance, in related antimony-doped tin oxide coatings, XRD has been used to assess the crystallinity, which was found to be influenced by the annealing temperature. nih.gov The identification of ACTO has been confirmed by X-ray diffraction and chemical analysis. rruff.info
Table 1: Representative XRD Data for a Rutile-type Pigment
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 27.4 | 3.25 | 100 | (110) |
| 36.1 | 2.49 | 55 | (101) |
| 41.2 | 2.19 | 30 | (111) |
| 54.3 | 1.69 | 40 | (211) |
| 56.6 | 1.62 | 25 | (220) |
| 69.0 | 1.36 | 15 | (301) |
Note: This is a representative table based on typical rutile structures. Actual values for a specific Antimony Chromium Titanium Oxide may vary.
In-Situ Synchrotron X-ray Diffraction for Dynamic Process Monitoring
For monitoring dynamic processes such as the synthesis or thermal transformation of ACTO, in-situ synchrotron X-ray diffraction is a powerful technique. researchgate.netmatec-conferences.org The high photon flux of a synchrotron source allows for rapid data acquisition, enabling real-time observation of phase changes as a function of temperature or reaction time. researchgate.net This is particularly useful for understanding the reaction pathways and kinetics of ACTO formation. For example, in the synthesis of related complex oxides, in-situ XRD has been employed to track the formation of intermediate phases and the final product, providing insights into the reaction mechanism. matec-conferences.org This technique can reveal the temperatures at which different crystalline phases emerge and evolve, which is crucial for optimizing synthesis conditions. researchgate.net
Electron Microscopy for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques offer high-resolution imaging and analytical capabilities to investigate the morphology, particle size, and atomic-level structure of ACTO.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is widely used to characterize the surface morphology and particle size distribution of ACTO powders and coatings. ontosight.aichinaminingmagazine.comwiley.com SEM images provide detailed information about the shape, size, and agglomeration of the particles. This is critical as the pigment's properties, such as color and dispersibility, are heavily influenced by its physical characteristics. In the study of similar materials, SEM has been used to observe the effects of preparation conditions, such as annealing temperature, on the surface morphology, revealing phenomena like crack formation. nih.gov
Table 2: Typical Particle Size Distribution Data from SEM Analysis
| Size Range (μm) | Percentage of Particles (%) |
| 0.1 - 0.5 | 15 |
| 0.5 - 1.0 | 45 |
| 1.0 - 2.0 | 30 |
| > 2.0 | 10 |
Note: This table represents hypothetical data to illustrate the type of information obtained from SEM analysis.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Lattice Imaging and Defect Visualization
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification, enabling the visualization of the internal structure of ACTO particles. ontosight.ainih.govresearchgate.net TEM can reveal the presence of different phases within a single particle and provide information on the particle's crystallinity. HRTEM allows for the direct imaging of the crystal lattice, making it possible to identify crystallographic orientations and visualize lattice defects such as dislocations and stacking faults. This level of detail is crucial for understanding how the atomic arrangement influences the material's properties. For instance, in studies of other oxide nanoparticles, TEM has been used to confirm the size and crystallinity of the particles. nih.gov
Scanning Transmission Electron Microscopy (STEM) for Atomic-Level Elemental Mapping
Scanning Transmission Electron Microscopy (STEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), is a powerful technique for atomic-level elemental mapping. acs.orgacs.org STEM-EDX allows for the determination of the elemental composition of specific regions of a particle, confirming the distribution of antimony, chromium, and titanium. This is essential for verifying the formation of a homogeneous solid solution and for detecting any elemental segregation. This technique can provide qualitative and quantitative information on the elemental distribution at the nanoscale, which is vital for correlating the material's structure with its observed properties.
Vibrational Spectroscopy for Bonding and Molecular Structure
Vibrational spectroscopy is a critical tool for elucidating the molecular structure and bonding within complex inorganic materials like this compound. By probing the vibrational modes of atoms, techniques such as Raman and Infrared (IR) spectroscopy provide insights into phase purity, the nature of chemical bonds, and the presence of surface species.
Raman Spectroscopy for Phase Purity and Vibrational Modes
Raman spectroscopy is highly effective for determining the phase purity and crystalline structure of metal oxides. For this compound, which typically possesses a rutile crystal lattice, Raman analysis is used to confirm the incorporation of chromium and antimony ions into the titanium dioxide host structure. oecd.orgvibrantz.com The analysis of atomic motion in such crystalline materials is described by lattice dynamics, where the vibrational modes (phonons) are characteristic of the crystal's symmetry. horiba.com
The rutile structure of TiO₂ has characteristic Raman active modes. The introduction of dopant cations like Cr³⁺ and Sb⁵⁺ into the rutile lattice is expected to induce changes in the Raman spectrum. These changes can manifest as:
Peak Shifting: The substitution of Ti⁴⁺ ions with ions of different mass and ionic radii (Cr³⁺, Sb⁵⁺) alters the local vibrational environment, causing shifts in the positions of the primary rutile Raman bands. For instance, studies on other doped oxides, such as chromium-containing spinels, have shown a direct correlation between the dopant concentration and the position of the main Raman peaks. spectroscopyonline.com
Peak Broadening: The random distribution of dopant ions introduces disorder into the crystal lattice, which can lead to a relaxation of selection rules and a broadening of the Raman bands.
New Vibrational Modes: In some cases, high concentrations of dopants or the formation of secondary phases can lead to the appearance of new, weak vibrational modes.
While specific Raman spectra for this compound are not widely published, the analysis would focus on identifying the characteristic rutile peaks and analyzing the shifts and broadening to confirm the successful formation of the single-phase mixed metal oxide and assess its crystalline quality. For comparison, the Raman spectra of related oxides provide context for the expected vibrational modes. horiba.comresearchgate.net
Table 1: Representative Raman Modes for Constituent and Related Oxides This table is based on data for individual oxides and related compounds to infer the expected spectral regions for this compound.
| Oxide/Compound | Crystal Structure | Major Raman Peak Positions (cm⁻¹) | Reference |
| Titanium Dioxide (Rutile) | Tetragonal | ~143 (B₁g), ~447 (E_g), ~612 (A₁g) | horiba.com |
| Chromium(III) Oxide | Rhombohedral | ~300, ~350, ~550, ~615 | horiba.com |
| Antimony-doped Tin Oxide | Tetragonal (Rutile) | ~512, ~635 | researchgate.net |
Infrared (IR) Spectroscopy for Chemical Bonds and Surface Species
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is complementary to Raman spectroscopy and provides information about the chemical bonds and functional groups within a material. researchgate.net For metal oxides, the IR spectrum is typically dominated by broad absorption bands in the low-wavenumber region (<1000 cm⁻¹), which correspond to the stretching and bending vibrations of the metal-oxygen bonds. nasa.gov
In this compound, the IR spectrum would exhibit bands associated with Ti-O, Cr-O, and Sb-O vibrations. The intermixing of these oxides in the rutile lattice results in a complex spectrum where these bands are often broad and overlapping. Analysis of these spectra can confirm the formation of the mixed oxide structure. researchgate.net
Beyond the bulk oxide structure, IR spectroscopy is also sensitive to surface species. This is particularly relevant for pigments, whose surface chemistry affects their interaction with surrounding media. Common surface species that can be identified include:
Hydroxyl Groups (-OH): Bands in the region of 3000-3700 cm⁻¹ are characteristic of O-H stretching vibrations from surface-adsorbed water or metal-hydroxyl groups.
Adsorbed Water: A broad band around 1630 cm⁻¹ is typically assigned to the H-O-H bending vibration of physisorbed water molecules.
Studies on related materials, such as nickel and chrome titanate pigments, have utilized IR spectroscopy to characterize the primary oxide framework and identify surface species. irug.orgirug.org
Table 2: Typical Infrared Absorption Regions for Bonds in Mixed Metal Oxides This table provides expected absorption regions based on published data for individual and mixed metal oxides.
| Bond/Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Ti-O-Ti | Lattice Vibration | 400 - 700 | researchgate.net |
| Cr-O | Stretching | 500 - 700 | nasa.gov |
| Sb-O | Stretching | 450 - 800 | nasa.gov |
| Surface -OH | Stretching | 3000 - 3700 | researchgate.net |
| Adsorbed H₂O | Bending | ~1630 | tandfonline.com |
Photoacoustic Infrared Spectroscopy for Electron Accumulation Processes
Photoacoustic spectroscopy is a technique that measures the acoustic signals generated by a sample after it absorbs electromagnetic energy. wikipedia.org When coupled with an infrared source (Photoacoustic Infrared Spectroscopy or PAIR), it can provide absorption spectra of materials, including those that are highly scattering or opaque, such as pigments. nih.gov This method simplifies sample preparation compared to conventional IR techniques. nih.gov
A specialized application of this technique is the study of electron accumulation processes in semiconductor materials. While specific studies on this compound are not available, research on titanium dioxide (TiO₂) demonstrates the utility of this method. wikipedia.org In TiO₂, ultraviolet irradiation can generate electrons and holes. In the absence of an electron acceptor, these electrons can accumulate in trap states. Photoacoustic infrared spectroscopy can detect the infrared absorption of these accumulated electrons. wikipedia.org
By analyzing the photoacoustic signal during and after irradiation, it is possible to study the dynamics of electron accumulation and their subsequent reaction with acceptor molecules. This provides insight into the energy levels of the trapped electrons and the photocatalytic reactivity of the material. Given that this compound is based on a TiO₂ rutile lattice, it is plausible that PAIR spectroscopy could be similarly employed to investigate its photo-induced electronic properties, which are relevant to applications in photocatalysis or as "cool" pigments that reflect near-infrared radiation. alfachemic.com
Electronic Structure and Chemical State Characterization
Understanding the electronic structure and the oxidation states of the constituent elements is crucial for predicting and explaining the properties of this compound, such as its color, stability, and magnetic behavior. High-vacuum surface analytical techniques are indispensable for this purpose.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Chemical States and Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. nih.govrsc.org The analysis of this compound, often used as Pigment Brown 24, confirms that it is a complex inorganic pigment where chromium(III) and antimony(V) ions are substituted into the titanium(IV) oxide rutile lattice. oecd.org
An XPS analysis would involve acquiring high-resolution spectra for the core levels of each element:
Titanium (Ti 2p): The binding energy of the Ti 2p₃/₂ peak for Ti⁴⁺ in TiO₂ is typically found around 458.5 - 459.0 eV. The spin-orbit splitting between the Ti 2p₃/₂ and Ti 2p₁/₂ components is approximately 5.7 eV. youtube.com
Chromium (Cr 2p): The Cr 2p₃/₂ peak for Cr³⁺ in Cr₂O₃ is observed at approximately 576.0 - 576.6 eV. surfacesciencewestern.comnasa.gov The presence of Cr³⁺ is key to the pigment's properties.
Antimony (Sb 3d): The Sb 3d₅/₂ peak for Sb⁵⁺ is expected around 530.5 - 531.0 eV. It is important to note that the Sb 3d₅/₂ peak overlaps with the O 1s peak, requiring careful deconvolution of the spectra. The Sb³⁺ state, if present, would appear at a lower binding energy (~529.5 eV).
Oxygen (O 1s): The O 1s spectrum is typically complex. The main peak, corresponding to the oxide lattice (O²⁻), is expected around 530.0 eV. Higher binding energy components may also be present, corresponding to surface hydroxyl groups (~531.5 eV) or adsorbed water (~533.0 eV).
By integrating the areas under these characteristic peaks and applying appropriate sensitivity factors, XPS can provide a quantitative measure of the surface elemental composition, verifying the stoichiometry of the pigment. nih.govrsc.org
Table 3: Expected Core-Level Binding Energies (BE) for this compound This table compiles reference binding energies from studies on the individual oxides. All energies are in eV and are referenced to the adventitious C 1s peak at 284.8-285.0 eV.
| Element | Core Level | Expected Oxidation State | Reference Binding Energy (eV) | Reference |
| Titanium | Ti 2p₃/₂ | +4 | 458.5 - 459.0 | youtube.com |
| Chromium | Cr 2p₃/₂ | +3 | 576.0 - 576.6 | surfacesciencewestern.comxpsdatabase.net |
| Antimony | Sb 3d₅/₂ | +5 | 530.5 - 531.0 | - |
| Oxygen | O 1s | -2 | ~530.0 (Lattice) | nasa.gov |
UV-Visible Spectroscopy for Band Gap Analysis and Light Absorption Properties
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical properties of materials like this compound, which is widely recognized as the pigment C.I. Pigment Brown 24. This analysis provides critical information on how the material interacts with light across the ultraviolet and visible portions of the electromagnetic spectrum, which is directly related to its color and potential applications in coatings, plastics, and other materials where color and light stability are essential. epsilonpigments.comranbarr.comipconsortium.eu
The light absorption properties of this compound are dictated by its electronic structure. The presence of chromium, antimony, and titanium ions within the rutile crystal lattice creates a specific arrangement of electronic energy levels. ontosight.ai When photons of light with sufficient energy strike the material, they can excite electrons from a lower energy state (valence band) to a higher energy state (conduction band). The minimum energy required for this transition is known as the band gap energy (Eg).
The characteristic buff, or reddish-yellow, color of this pigment indicates that it absorbs light primarily in the blue and violet regions of the visible spectrum, while reflecting light in the yellow, orange, and red regions. ranbarr.comnkrinternational.com A key feature of this pigment is its high near-infrared (NIR) reflectance. epsilonpigments.comranbarr.com This means that while it absorbs certain visible wavelengths to produce its color, it reflects a significant portion of the heat-inducing infrared radiation. This "cool pigment" property is highly desirable for applications such as roofing materials and exterior coatings to reduce heat buildup.
The band gap of a material can be determined from its UV-Vis absorption or diffuse reflectance spectrum. For a semiconductor material, the relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is described by the Tauc equation. By plotting the transformed data, a Tauc plot can be generated, and the band gap energy can be extrapolated. While specific, publicly available UV-Vis spectra for this compound are scarce, the band gap of the underlying rutile (TiO₂) structure is approximately 3.0 eV. oregonstate.eduresearchgate.netresearchgate.net The incorporation of chromium and antimony into the titania lattice modifies the electronic band structure, leading to the observed color and a shift in the absorption edge. The doping of titanium dioxide with chromium, for instance, has been shown to decrease the band gap, enhancing visible light absorption. nih.gov
Table 1: Optical Properties of this compound (Pigment Brown 24)
| Property | Description | Research Findings |
| Color | The perceived color of the material in the visible spectrum. | Exhibits a buff or reddish-yellow shade. ranbarr.comnkrinternational.com |
| Crystal Structure | The arrangement of atoms in the solid material. | Possesses a rutile crystal structure. epsilonpigments.comranbarr.com |
| Visible Light Absorption | The range of wavelengths in the visible spectrum that are absorbed. | Primarily absorbs in the violet and blue regions of the spectrum. |
| Near-Infrared (NIR) Reflectance | The proportion of near-infrared light that is reflected by the material. | Displays high NIR reflectance, classifying it as a "cool pigment". epsilonpigments.comranbarr.com |
| Band Gap (Eg) | The minimum energy required to excite an electron from the valence band to the conduction band. | The exact value is not widely published, but is a modification of the rutile TiO₂ band gap (approx. 3.0 eV) due to Cr and Sb doping. oregonstate.eduresearchgate.netresearchgate.net |
Surface Sensitive Probes
The surface of a material is where it interacts with its environment, and for applications like catalysis and coatings, the atomic-level surface structure is of paramount importance. Surface-sensitive probes provide detailed topographical and electronic information about the outermost atomic layers.
Noncontact atomic force microscopy (NC-AFM) is a powerful high-resolution imaging technique capable of resolving individual atoms on both conducting and insulating surfaces. unibas.ch This makes it an ideal tool for investigating the surface of complex metal oxides like this compound. The technique operates by scanning a sharp tip attached to an oscillating cantilever over the sample surface. Changes in the cantilever's oscillation frequency or amplitude due to van der Waals forces and other short-range interactions between the tip and the surface are used to construct a three-dimensional image of the surface topography. unibas.ch
For a material with a rutile structure, such as this compound, the surface can undergo reconstruction, where the atoms at the surface rearrange into a structure that is different from the bulk crystal in order to minimize surface energy. Furthermore, the surface may exhibit faceting, which is the formation of atomically flat planes with specific crystallographic orientations. These surface phenomena can have a significant impact on the material's chemical reactivity and physical properties.
Given that this compound possesses a rutile lattice, NC-AFM could be employed to:
Image the atomic arrangement on different crystal facets, distinguishing between the titanium, chromium, and antimony sites on the surface.
Characterize surface defects , such as point vacancies of oxygen or metal ions, which can act as active sites in catalysis.
Investigate surface reconstruction , determining how the termination of the bulk crystal structure influences the arrangement of atoms at the surface.
Analyze the morphology of nanoparticles , providing insights into the predominant crystal facets exposed, which is crucial for pigment performance and photocatalytic applications.
Table 2: Potential NC-AFM Investigations on this compound Surfaces
| Investigation Area | Objective | Expected Insights |
| Atomic Lattice Imaging | To resolve the positions of individual Sb, Cr, and Ti atoms on the surface. | Provide a direct visualization of the surface elemental composition and ordering on different crystal facets. |
| Surface Stoichiometry | To determine if the surface composition differs from the bulk stoichiometry. | Understand surface segregation of certain elements, which can influence reactivity and stability. |
| Defect Characterization | To identify and map the distribution of surface vacancies and adatoms. | Reveal the nature and concentration of active sites that may govern the material's catalytic or photocatalytic properties. |
| Facet Analysis | To determine the Miller indices of the exposed crystal faces on nanoparticles. | Correlate the surface structure with the material's optical and chemical properties. |
| Surface Reconstruction Studies | To observe how the surface atoms rearrange under different conditions (e.g., temperature, reactive gas exposure). | Understand the stability of the surface and its response to environmental factors. |
Electronic Structure and Defect Chemistry in Antimony Chromium Titanium Oxide
Energy Band Structure Modifications Induced by Antimony and Chromium Doping
The doping of titanium dioxide with antimony and chromium alters its energy band structure, influencing its optical and electronic properties. This includes changes to the conduction and valence band edges and the potential formation of new energy levels within the band gap.
Alterations in Conduction Band and Valence Band Edges
The incorporation of chromium, typically as Cr(III), into the TiO₂ lattice can lead to a narrowing of the band gap. nih.gov Studies on Cr-doped TiO₂ have shown a decrease in the optical band gap from 3.40 eV to 2.70 eV as the chromium concentration increases. nih.gov This reduction is often attributed to the introduction of Cr 3d states near the conduction or valence band edges.
Formation of Intermediate States within the Band Gap
Doping TiO₂ can introduce intermediate energy states within the band gap. In the case of chromium doping, isolated Cr 3d states can form within the band gap of TiO₂. researchgate.net While these states can facilitate the absorption of visible light, they can also act as recombination centers for photogenerated electron-hole pairs, which can be detrimental to photocatalytic efficiency.
Theoretical studies on co-doped TiO₂ with other elements have shown that the formation of an isolated intermediate band (IB) deep within the band gap can occur due to the strong hybridization of the dopant orbitals. researchgate.net This intermediate band can enable a two-step optical transition between the valence and conduction bands, leading to enhanced visible light absorption without creating efficient recombination centers. researchgate.net While direct experimental evidence for an intermediate band in Antimony Chromium Titanium Oxide is not available in the provided results, the observed synergistic effects in co-doped systems make this a plausible mechanism for the material's enhanced performance. nih.gov
Charge Compensation Mechanisms
Role of Antimony(V) and Chromium(III) in Maintaining Charge Neutrality
In this compound, chromium is typically present in the +3 oxidation state, while antimony is in the +5 state. The substitution of two Ti⁴⁺ ions with one Cr³⁺ and one Sb⁵⁺ ion would result in a net charge balance. This co-doping strategy is a well-known method to introduce different functionalities into a host lattice while minimizing the creation of charge-imbalancing defects.
The presence of multivalence states for the dopants can also play a role in charge compensation. For instance, in anatase thin films co-doped with chromium and vanadium, the presence of non-equilibrium valence states such as Ti³⁺, Cr⁴⁺, V³⁺, and V⁴⁺ was observed, indicating a multivalence charge transfer (MVCT) phenomenon. nih.gov A similar mechanism could be at play in this compound, where the mutual exchange of electrons between the dopant ions (Cr, Sb) and the matrix ion (Ti) during material synthesis contributes to charge neutrality. nih.gov
Suppression of Detrimental Defect Formation (e.g., Cr(VI) and Oxygen Vacancies)
A significant advantage of co-doping TiO₂ with antimony and chromium is the suppression of the formation of undesirable defects. The formation of hexavalent chromium (Cr(VI)) is a major concern in chromium-containing materials due to its toxicity. The presence of Sb⁵⁺ can help to stabilize chromium in its trivalent state (Cr³⁺), thereby inhibiting the formation of Cr(VI). This is a crucial aspect for the safe and environmentally friendly application of this material.
Furthermore, the charge compensation mechanism involving the balanced substitution of Sb⁵⁺ and Cr³⁺ for Ti⁴⁺ can reduce the need for the formation of oxygen vacancies to maintain charge neutrality. rsc.org In singly-doped Cr-TiO₂, charge compensation at higher dopant concentrations is often achieved through the creation of oxygen vacancies, with two Cr³⁺ ions being compensated by one oxygen vacancy. rsc.org These oxygen vacancies can act as electron-hole recombination centers and negatively impact the material's performance. The synergistic effect of antimony and chromium co-doping, therefore, leads to a more stable crystal lattice with fewer detrimental defects.
Point Defects and Their Influence on Electronic Properties
Point defects, which are zero-dimensional defects in the crystal lattice, have a profound impact on the electronic properties of this compound. These defects can include substitutional atoms, vacancies, and interstitials.
Oxygen vacancies are another common point defect in metal oxides like TiO₂. researchgate.net While their formation may be suppressed by the co-doping strategy, their presence, even in small concentrations, can influence the electronic properties. Oxygen vacancies can create localized states below the conduction band and act as trapping sites for electrons. In some cases, the interaction between dopant ions and oxygen vacancies can lead to the formation of complex defect clusters that further modify the electronic landscape. For instance, in Cr-doped rutile, a charge compensation mechanism involving the formation of Ti³⁺ ions in the vicinity of an oxygen vacancy has been proposed at low dopant concentrations. rsc.org
Oxygen Vacancy Formation and Migration Pathways
The formation and migration of oxygen vacancies are critical phenomena in understanding the electronic and catalytic properties of complex metal oxides like this compound. While direct experimental studies on the formation energies and migration pathways of oxygen vacancies in the specific stoichiometry of this compound (SbCrTi₁₀O₂₃) are not extensively documented in publicly available research, significant insights can be drawn from theoretical and experimental studies of its constituent oxides and similarly structured materials.
The creation of an oxygen vacancy involves the removal of an O²⁻ ion from the crystal lattice, which leaves behind two electrons. These electrons can become localized on nearby metal cations, leading to a change in their oxidation state. In the context of this compound, these electrons are likely to be trapped at Ti⁴⁺ sites, reducing them to Ti³⁺. This process is endothermic, meaning it requires an input of energy. The formation energy of an oxygen vacancy is a key parameter that depends on the local coordination environment and the electronic structure of the surrounding cations.
In materials like titanium dioxide (TiO₂), a primary component of this compound, oxygen vacancy formation is a well-studied phenomenon. The process can be represented by the following equation:
O_O ↔ V_O¨ + 2e' + ½O₂(g)
where O_O is an oxygen atom on its lattice site, V_O¨ is a doubly charged oxygen vacancy, and e' represents the released electrons.
Studies on strained LaNiO₃/(LaAlO₃)₁ superlattices, which are also complex oxides, have shown that the formation energy of oxygen vacancies is highly dependent on the specific atomic layer and the strain state of the material. For instance, in these superlattices, the LaO layers exhibit the highest formation energies for oxygen vacancies (up to 3.3 eV), while the NiO₂ layers show the lowest (down to 2.0 eV). aps.org This suggests that in the complex structure of this compound, the formation energy of oxygen vacancies will likely vary depending on whether the oxygen atom is bonded to Ti, Cr, or Sb ions.
Furthermore, research on perovskite oxides like La(1−x)SrxFe(1−y)CoyO(3−δ) has demonstrated that the bulk oxygen vacancy formation energies increase with a higher concentration of higher-valent cations. rsc.org This is because the removal of an oxygen ion becomes more energetically costly when the remaining cations have a stronger electrostatic attraction to the oxygen lattice.
The migration of these oxygen vacancies is a thermally activated process, where the vacancy hops from one lattice site to another. The energy barrier for this migration dictates the ionic conductivity of the material at elevated temperatures. In related oxide systems, it has been shown that doping can significantly influence these migration pathways. For instance, in chromium(III) oxide (Cr₂O₃), doping with alkali metals can alter the oxygen diffusion from isotropic to anisotropic, promoting migration within specific crystallographic planes. This indicates that the presence of antimony and chromium in the titanium oxide lattice will create a complex energy landscape for oxygen vacancy migration.
Interstitial and Substitutional Defects: Theoretical and Experimental Identification
In addition to vacancies, the defect chemistry of this compound is also governed by interstitial and substitutional defects. These defects involve the incorporation of atoms at sites not typically occupied in the ideal crystal lattice or the replacement of one type of atom with another. wikipedia.org
Substitutional Defects:
Conversely, if Sb is in the +5 oxidation state, the substitution for Ti⁴⁺ would create an excess of positive charge, which could be compensated by the formation of cation vacancies or the trapping of electrons. Studies on antimony-doped tin oxide (SnO₂) have shown that antimony ions can introduce an impurity band within the band gap of the host material. aps.org A similar effect can be anticipated in this compound, where the substitutional antimony and chromium atoms will introduce new electronic states.
The ionic radii of the involved cations play a crucial role in the stability of substitutional defects. The larger ionic radius of Sb³⁺ compared to Ti⁴⁺ can lead to lattice strain. nih.gov Experimental studies on antimony-doped TiO₂ have shown that this strain can result in the segregation of antimony to the surface during annealing, leading to the formation of surface pits. nih.gov
Interstitial Defects:
Interstitial defects involve atoms occupying the empty spaces between the regular lattice sites. wikipedia.org In the relatively dense rutile structure of the titanium oxide host, the formation of large interstitial cations like Sb and Cr is generally less favorable than substitutional defects due to the significant lattice distortion it would cause. However, smaller ions or atoms could potentially occupy interstitial positions. Theoretical studies on nitrogen doping in TiO₂ have distinguished between substitutional nitrogen (replacing oxygen) and interstitial nitrogen. researchgate.net While not directly applicable to the metallic elements in this compound, this highlights that the position of a dopant atom can significantly impact the material's properties.
Theoretical and Experimental Identification:
The identification and characterization of these defects rely on a combination of theoretical modeling and experimental techniques.
Theoretical Approaches: Density Functional Theory (DFT) is a powerful tool for calculating the formation energies of different defect configurations (substitutional, interstitial, vacancies) and for predicting their impact on the electronic structure of the material. researchgate.net By comparing the calculated energies, researchers can determine the most likely defect types to form under specific conditions.
Experimental Techniques:
X-ray Diffraction (XRD): Can provide information about changes in the lattice parameters, which can be indicative of substitutional doping or the presence of a high concentration of defects.
X-ray Photoelectron Spectroscopy (XPS): Is used to determine the elemental composition and the oxidation states of the elements at the surface of the material. This can help identify the valence states of Cr, Sb, and Ti, providing clues about the nature of the defects and charge compensation mechanisms. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly sensitive to paramagnetic species, such as Cr³⁺ ions or Ti³⁺ centers that may be formed due to charge compensation for defects.
The following table summarizes the likely primary defect types in this compound based on analogies with related materials.
| Defect Type | Description | Likely Charge Compensation Mechanism |
| Substitutional Cr on Ti site (CrTi') | Cr³⁺ replaces Ti⁴⁺ | Formation of oxygen vacancies (V_O¨) or electronic holes (h•) |
| Substitutional Sb on Ti site (SbTi') | Sb³⁺ replaces Ti⁴⁺ | Formation of oxygen vacancies (V_O¨) or electronic holes (h•) |
| Substitutional Sb on Ti site (SbTi•) | Sb⁵⁺ replaces Ti⁴⁺ | Formation of cation vacancies or electron trapping (e') |
| Oxygen Vacancy (V_O¨) | Missing O²⁻ ion | Creation of two localized electrons, often forming Ti³⁺ states |
Localized Electronic States (e.g., Ti³⁺ states) Induced by Doping
The introduction of chromium and antimony into the titanium dioxide lattice, along with the intrinsic defects like oxygen vacancies, leads to the formation of localized electronic states within the band gap of the material. These states play a crucial role in determining the optical and electronic properties of this compound.
One of the most significant localized states formed is the Ti³⁺ state. In a perfect TiO₂ lattice, all titanium ions are in the +4 oxidation state (d⁰ configuration), and the material is a wide-bandgap semiconductor. However, when an oxygen vacancy is created, the two electrons left behind can be trapped by neighboring Ti⁴⁺ ions, reducing them to Ti³⁺ (d¹ configuration). nih.gov This process can be described as:
2Ti⁴⁺ + O_O → 2Ti³⁺ + V_O¨ + ½O₂(g)
Similarly, the substitution of Ti⁴⁺ by a lower-valent cation like Cr³⁺ necessitates charge compensation. While this can be achieved by forming an oxygen vacancy, another possibility is the creation of a Ti³⁺ state to balance the charge locally.
The presence of Ti³⁺ states has been experimentally confirmed in doped TiO₂ systems using techniques like X-ray Photoelectron Spectroscopy (XPS). nih.gov These states introduce energy levels within the band gap, typically located below the conduction band minimum. The presence of these states is significant for several reasons:
Optical Properties: The electronic transitions from these localized Ti³⁺ states to the conduction band, or from the valence band to these states, can absorb visible light. This is a primary reason why doping TiO₂ with elements like chromium leads to a colored material, as is the case with the buff-colored this compound pigment. printwiki.orgipconsortium.eu Studies on Cr-doped TiO₂ have shown that increasing the chromium concentration leads to a decrease in the optical band gap, shifting the absorption to lower energies. researchgate.netnih.gov
Electronic Conductivity: The localized Ti³⁺ states can act as charge carriers, potentially increasing the electronic conductivity of the material. However, if these states are too deep within the band gap, they can also act as traps for charge carriers, which can be detrimental to applications like photocatalysis. rsc.org
Catalytic Activity: The Ti³⁺ sites can act as active sites for adsorption and reaction of molecules on the surface of the material, influencing its catalytic properties.
The following table provides a summary of the expected effects of doping on the electronic structure of the titanium oxide host lattice in this compound.
| Dopant/Defect | Effect on Electronic Structure | Consequence |
| Cr³⁺ substitution for Ti⁴⁺ | Creates localized d-states within the band gap. | Visible light absorption, potential for charge trapping. |
| Sb³⁺/Sb⁵⁺ substitution for Ti⁴⁺ | Introduces impurity bands. | Modifies conductivity and optical absorption. |
| Oxygen Vacancies | Leads to the formation of Ti³⁺ states. | Enhances visible light absorption, can act as charge carrier traps or recombination centers. |
Surface Electronic States and Charge Carrier Dynamics
The surface of this compound plays a critical role in its interaction with the environment, particularly in applications such as catalysis and pigments. The electronic states at the surface can differ significantly from those in the bulk due to the termination of the crystal lattice, the presence of surface defects, and the adsorption of foreign species.
The termination of the crystal lattice at the surface leads to the formation of "dangling bonds," which can create surface states within the band gap. These states can act as trapping sites for electrons and holes, influencing the recombination of photogenerated charge carriers. In complex oxides, the surface composition can be different from the bulk. For instance, in antimony-doped TiO₂, annealing can cause the segregation of antimony to the surface, leading to the formation of antimony-rich clusters and surface pits. nih.gov This altered surface composition will have a distinct set of surface electronic states compared to the bulk material.
The charge carrier dynamics, which describe the movement, trapping, and recombination of electrons and holes, are intimately linked to the electronic structure, including both bulk and surface states. While direct studies on this compound are scarce, research on related materials provides valuable insights.
Studies on antimony-based chalcogenide thin films have shown that they tend to have relatively low charge-carrier mobilities and short lifetimes compared to their bismuth-based counterparts. ox.ac.uk This suggests that the presence of antimony in the oxide lattice might lead to efficient charge trapping or recombination pathways. In contrast, studies on Cr-doped TiO₂ have indicated that while doping can introduce beneficial properties like visible light absorption, it can also create a high density of trap states that hinder electron transport and, consequently, the efficiency of devices like dye-sensitized solar cells. rsc.org
Generation: The absorption of photons with sufficient energy creates electron-hole pairs. The presence of Cr and Sb extends the light absorption into the visible range, increasing the generation rate under solar irradiation.
Transport: The photogenerated electrons and holes move through the crystal lattice. Their mobility will be influenced by scattering from phonons (lattice vibrations) and defects, including substitutional Cr and Sb ions, and oxygen vacancies.
Trapping: The localized states within the band gap, such as Ti³⁺ states and other defect-related levels, can temporarily trap charge carriers. This can be detrimental if it leads to recombination but can also be beneficial in some catalytic processes by increasing the lifetime of the charge carriers at the surface.
Recombination: Electrons and holes can recombine, releasing their energy as heat or light. This process can occur in the bulk of the material or at the surface. Surface defects are often efficient recombination centers.
The following table summarizes the key aspects of surface electronic states and charge carrier dynamics in this compound based on inferences from related materials.
| Property | Description | Influencing Factors |
| Surface Electronic States | Localized electronic energy levels at the material's surface. | Crystal termination, surface defects (e.g., vacancies, adatoms), segregation of Cr or Sb, adsorbed molecules. |
| Charge Carrier Mobility | The ease with which electrons and holes move through the material. | Crystal structure, presence of defects and impurities (Cr, Sb), temperature. |
| Charge Carrier Lifetime | The average time an electron and hole exist before recombining. | Density of bulk and surface defects, which act as recombination centers. |
Photocatalytic Research Investigations of Antimony Chromium Titanium Oxide
Visible Light Activity Enhancement Mechanisms
The introduction of antimony and chromium into the TiO₂ crystal lattice induces critical changes in the material's electronic and structural properties, leading to a remarkable enhancement of its activity under visible light.
Undoped titanium dioxide has a wide band gap (approximately 3.2 eV for the anatase phase) and can therefore only absorb the UV portion of the solar spectrum, which accounts for only about 5% of the total energy. mdpi.comresearchgate.net The primary mechanism for enhancing visible light activity in Antimony Chromium Titanium Oxide is the modification of the electronic band structure.
Doping with chromium is known to introduce new energy levels within the band gap of TiO₂. researchgate.net Specifically, the presence of Cr³⁺ ions, which can substitute Ti⁴⁺ ions in the crystal lattice, creates d-electron states and can lead to the formation of oxygen vacancies to maintain charge neutrality. rsc.org These new energy levels allow the material to absorb lower-energy photons from the visible light spectrum, which is not possible for pure TiO₂. researchgate.netrsc.org This absorption of visible light excites electrons, generating electron-hole pairs, which are the fundamental charge carriers for photocatalytic reactions.
When TiO₂ is co-doped with both antimony and chromium, the material exhibits intense absorption bands in the visible light region. rmme.ac.cnresearchgate.netelsevierpure.com This enhanced absorption is a direct result of the synergistic effects of the two dopants, which effectively narrows the band gap. Research has shown that TiO₂ co-doped with antimony and chromium can have a band gap as low as 2.2 eV, a significant reduction from the 3.2 eV of pure anatase TiO₂. researchgate.netelsevierpure.com This narrowed band gap allows the photocatalyst to utilize a much larger portion of the solar spectrum.
Table 1: Comparison of Band Gap Energies
| Material | Band Gap Energy (eV) |
|---|---|
| Pure TiO₂ (Anatase) | ~3.2 |
The generation of electron-hole pairs is only the first step in photocatalysis. For a successful photocatalytic reaction, these charge carriers must separate and migrate to the surface of the catalyst to react with adsorbed molecules. A major limiting factor in the efficiency of many photocatalysts is the rapid recombination of these photogenerated electrons and holes, which releases the absorbed energy as heat or light without performing any chemical work.
In this compound, the co-doping strategy plays a crucial role in promoting efficient charge separation. The presence of different dopant ions (Cr³⁺ and Sb⁵⁺) within the TiO₂ lattice can create localized electric fields or defect states that act as trapping sites for either electrons or holes, thus spatially separating them and increasing their lifetime. rsc.org By prolonging the lifetime of the charge carriers, the probability of them reaching the catalyst surface and initiating redox reactions is significantly increased. rsc.org The enhanced photocatalytic activity observed in these materials is a strong indicator of improved charge separation and transfer efficiency. researchgate.net
By co-doping with a pentavalent ion like antimony (Sb⁵⁺) alongside the trivalent chromium (Cr³⁺), the charge balance within the crystal lattice can be effectively maintained. The substitution of two Ti⁴⁺ ions by one Cr³⁺ and one Sb⁵⁺ ion results in a net charge that is balanced, reducing the need for the formation of charge-compensating defects. This co-doping strategy successfully suppresses the formation of Cr⁶⁺ ions and oxygen vacancies that would otherwise function as recombination centers. researchgate.netelsevierpure.com This inhibition of recombination is a primary reason why the co-doped material shows remarkably higher photocatalytic activity under visible light than TiO₂ doped only with chromium. researchgate.netelsevierpure.com
Water Splitting Applications and Fundamental Principles
The ability of this compound to generate charge carriers under visible light makes it a promising candidate for solar-driven water splitting—the process of converting water into hydrogen (H₂) and oxygen (O₂), offering a path to renewable fuel production.
Research has demonstrated that TiO₂ co-doped with antimony and chromium is an active photocatalyst for oxygen evolution under visible light irradiation. researchgate.netelsevierpure.com In experiments using an aqueous silver nitrate (B79036) solution, where silver ions (Ag⁺) act as a sacrificial electron acceptor, the co-doped TiO₂ was able to evolve O₂. researchgate.netelsevierpure.com This finding confirms that the holes generated by visible light in this material have the necessary oxidative power to split water and that the charge separation is efficient enough to allow these holes to participate in the surface reaction.
Table 2: Observed Photocatalytic Activity
| Photocatalyst | Reaction | Sacrificial Reagent | Product | Light Source |
|---|
Degradation of Organic Pollutants: Mechanistic Studies
The photocatalytic degradation of organic pollutants using this compound involves a series of complex photo-oxidation reactions. When the semiconductor material is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers migrate to the catalyst's surface and initiate redox reactions that ultimately lead to the breakdown of organic molecules.
The degradation of model organic pollutants, such as methylene (B1212753) blue (MB) and various chlorophenols, serves as a benchmark for evaluating the efficacy of photocatalysts. While specific pathway studies for antimony-chromium co-doped TiO₂ are intricate, the general mechanism involves the attack of highly reactive species on the organic molecule. For instance, in the degradation of dyes like methylene blue, the process is believed to start with the cleavage of the aromatic ring by hydroxyl radicals, leading to the discoloration of the solution researchgate.net. Subsequent attacks lead to the formation of smaller organic intermediates, which are eventually mineralized into carbon dioxide, water, and inorganic ions nih.govarxiv.org.
In the case of phenolic compounds like 4-chlorophenol (B41353) (4-CP), the photocatalytic process under visible light is significantly enhanced by the presence of Cr(VI) and TiO₂. nih.gov The synergistic effect between the dopants, the TiO₂ host, and the organic pollutant facilitates both the reduction of Cr(VI) and the oxidation of the organic compound. nih.gov The degradation pathway for chlorophenols typically initiates with the hydroxylation of the aromatic ring, followed by ring opening and subsequent oxidation to simpler aliphatic acids before complete mineralization.
The cornerstone of the photocatalytic degradation of organic pollutants is the generation of highly reactive oxygen species (ROS). When this compound is photoexcited, the following processes occur:
Electron-Hole Pair Generation: TiO₂ + hν → e⁻ + h⁺
Hole Trapping and Hydroxyl Radical Formation: The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents. They can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (•OH) mdpi.comacs.org. The presence of dopants like antimony and chromium can create surface states that trap these holes, inhibiting their recombination with electrons and promoting •OH generation acs.orgnih.gov.
Electron Trapping and Superoxide (B77818) Radical Formation: The electrons (e⁻) in the conduction band can be trapped by adsorbed oxygen molecules, reducing them to superoxide radical anions (O₂⁻•) mdpi.com. These can further react to produce other ROS, including hydroxyl radicals.
The production of hydroxyl radicals is a key indicator of photocatalytic activity and can be quantified using probe molecules like coumarin, which fluoresces upon reacting with •OH. nih.govresearchgate.net Studies on doped TiO₂ have confirmed that the generation of these radicals is central to the degradation of environmental contaminants. nih.gov The introduction of Cr³⁺ and Sb³⁺/Sb⁵⁺ ions into the TiO₂ lattice creates defects and new energy levels that facilitate charge separation, thereby enhancing the yield of ROS.
Influence of Material Parameters on Photocatalytic Performance
The efficiency of this compound as a photocatalyst is not intrinsic but is heavily dependent on its physicochemical properties. These parameters are often tailored during the synthesis process to achieve optimal performance.
Titanium dioxide naturally exists in three main crystalline forms: anatase, rutile, and brookite. Anatase and rutile are the most studied for photocatalysis. Generally, anatase TiO₂ exhibits higher photocatalytic activity than rutile. rsc.orgnih.govnih.gov This superiority is often attributed to several factors, including its indirect band gap structure, which leads to a longer lifetime for photogenerated electron-hole pairs, and the lighter effective mass of its charge carriers, allowing for faster migration to the surface. rsc.org
The presence of dopants like antimony and chromium can influence the phase transformation from the metastable anatase to the stable rutile phase, which typically occurs at high temperatures. researchgate.net Antimony oxide, for instance, has been shown to lower the temperature of the anatase-to-rutile transformation. researchgate.net By controlling the synthesis conditions, it is possible to obtain pure anatase, pure rutile, or mixed-phase materials. Mixed-phase photocatalysts, such as the commercial Degussa P-25 (a mix of anatase and rutile), often show synergistic effects and enhanced photocatalytic activity compared to pure phases, which is attributed to efficient charge separation at the interface between the two phases. nih.gov For this compound, achieving a predominantly anatase phase or an optimized anatase-rutile mixture is crucial for high photocatalytic efficiency.
Table 1: Comparison of Anatase and Rutile TiO₂ Properties
| Property | Anatase | Rutile | Significance for Photocatalysis |
|---|---|---|---|
| Crystal Structure | Tetragonal | Tetragonal (more compact) | Affects electronic band structure and surface properties. safeclimber.org |
| Band Gap | ~3.2 eV | ~3.0 eV | A larger band gap can provide higher redox potential, but requires UV light. Doping helps utilize visible light. nih.govsafeclimber.org |
| Charge Carrier Mobility | Lower electron mobility | Higher electron mobility | Slower recombination in anatase due to indirect band gap is often more critical. rsc.org |
| Photocatalytic Activity | Generally Higher | Generally Lower | Attributed to longer charge carrier lifetime and higher surface hydroxylation. nih.govnih.gov |
The concentration and ratio of antimony and chromium dopants are critical parameters that must be precisely controlled to maximize photocatalytic activity. Doping TiO₂ with chromium can enhance visible light absorption and retard the recombination of electron-hole pairs. iosrjournals.org However, there is an optimal concentration; excessive chromium doping can lead to the formation of Cr₂O₃ clusters or act as recombination centers, which diminishes photocatalytic efficiency. researchgate.net
Similarly, antimony doping can create new energy states, reduce the effective band gap, and increase visible light absorption. acs.org When co-doping, the ratio of the dopants is crucial. Research has indicated that the photocatalytic activity of Sb and Cr co-doped TiO₂ is strongly dependent on the amount and the specific ratio of the Sb/Cr dopants. rmme.ac.cn The synergy between the two dopants, when optimized, leads to a more significant enhancement in photocatalytic performance than doping with either element alone. This is likely due to a charge compensation mechanism and the creation of an ideal electronic band structure that promotes efficient charge separation and utilization.
Table 2: Effect of Dopant Concentration on Photocatalytic Activity
| Dopant | Effect of Low Concentration | Effect of High Concentration | Key Takeaway |
|---|---|---|---|
| Chromium (Cr) | Increases visible light absorption, traps charge carriers, enhances activity. nih.gov | Can act as recombination centers, forming Cr₂O₃, reducing activity. researchgate.net | An optimal concentration is required to balance light absorption and charge separation. |
| Antimony (Sb) | Reduces band gap, creates surface states that trap holes, enhances activity. acs.org | Can lead to phase changes and defect formation. researchgate.net | The chemical state (Sb³⁺ vs. Sb⁵⁺) and concentration influence the electronic structure. |
| Sb/Cr Co-doping | Synergistic effect enhances performance over single-doped TiO₂. rmme.ac.cn | The ratio of Sb to Cr is a critical factor for optimization. rmme.ac.cn | Precise control of stoichiometry is essential for maximizing the synergistic benefits. |
Research has shown that the photocatalytic degradation of pollutants increases with decreasing particle size and corresponding increasing surface area. researchgate.net Doping can influence the morphology of the TiO₂ particles. For example, doping with chromium has been observed to attenuate the agglomeration of nanoparticles and reduce grain growth, which can lead to improved photocatalytic performance. iosrjournals.org Therefore, synthesis methods that yield this compound with a high surface area, uniform nanoparticle distribution, and high porosity are crucial for developing highly effective photocatalysts for environmental remediation. However, some studies also suggest that surface properties like acidity and hydroxyl group content can be more influential than surface area alone. researchgate.net
Electrochemical Research Investigations of Antimony Chromium Titanium Oxide
Electrode Material Research
The utility of an electrode material is largely defined by its surface properties, stability in harsh electrochemical environments, and its catalytic activity towards specific reactions. Research into antimony chromium titanium oxide and related mixed metal oxide systems has primarily focused on their potential in advanced oxidation processes.
Composite anodes based on a titanium substrate coated with a layer of antimony-doped tin oxide (ATO) have been extensively studied for the electrochemical oxidation of persistent organic pollutants in wastewater. scholaris.carsc.org These anodes are valued for their high oxygen evolution overpotential, which favors the generation of highly reactive hydroxyl radicals (•OH), the primary oxidizing species responsible for the degradation of organic compounds. icm.edu.pl The general mechanism involves the discharge of water molecules on the anode surface (M) to produce adsorbed hydroxyl radicals:
M + H₂O → M(•OH) + H⁺ + e⁻
These adsorbed radicals can then react with organic pollutants (R):
M(•OH) + R → M + RO + H⁺ + e⁻
The incorporation of antimony into the tin oxide lattice is crucial as it increases the concentration of charge carriers and enhances the electrocatalytic activity. icm.edu.pl While direct research on chromium co-doping in this specific application is limited, chromium is known to exist in multiple oxidation states and can act as a catalytic center. Its inclusion in the antimony-titanium oxide matrix could further enhance the generation of hydroxyl radicals or facilitate the direct electron transfer from the organic molecule to the anode surface. The titanium substrate provides excellent corrosion resistance and a stable platform for the oxide coating.
The performance of such composite anodes is often evaluated by their ability to degrade model organic pollutants like phenol (B47542) or organic dyes. Key performance indicators include the rate of degradation, current efficiency, and the extent of mineralization (conversion of organic carbon to CO₂). For instance, studies on Ti/SnO₂-Sb anodes have demonstrated effective degradation of various organic compounds. scholaris.ca The potential influence of chromium as a co-dopant is an area that warrants further investigation to optimize the anode's efficiency and selectivity in targeting specific organic contaminants.
Electrochemical ozone production is an alternative to the conventional corona discharge method, offering the potential for in-situ generation and higher efficiency. The anode material is a critical component in EOP, as it must have a high overpotential for the oxygen evolution reaction (OER) to favor the formation of ozone (O₃) over the competing reaction of oxygen (O₂) evolution. Anodes based on Ti/SnO₂-Sb are known to be effective for EOP. researchgate.netresearchgate.net
The selectivity towards ozone generation on mixed metal oxide anodes is attributed to their high oxygen evolution overpotential. The mechanism is believed to involve the electrochemical generation of adsorbed oxygen radicals on the anode surface, which can then combine to form ozone. The presence of antimony in the tin oxide matrix is understood to create active sites that are favorable for the adsorption of oxygen species and their subsequent conversion to ozone. researchgate.net
The addition of other dopants, such as nickel, has been shown to further enhance the current efficiency for ozone production on Ti/SnO₂-Sb anodes. researchgate.neteeer.org While specific data on chromium's role is scarce, it is hypothesized that chromium, with its ability to adopt various oxidation states, could act as a promoter, modifying the electronic properties of the catalyst layer and improving the selectivity for ozone formation. The underlying titanium substrate serves as a stable and conductive support for the catalytic coating.
| Electrode Material | Key Features | Reported Current Efficiency for O₃ | Reference |
|---|---|---|---|
| Ti/SnO₂-Sb | High oxygen evolution overpotential, good catalytic activity. | Variable, can be optimized by preparation method. | researchgate.net |
| Ti/SnO₂-Sb-Ni | Enhanced surface area and active sites, improved efficiency. | Up to 53.7% in 1M HClO₄. | researchgate.net |
| Ti/TiHₓ/SnO₂-Sb₂O₅-NiO-CNT | Improved stability due to TiHₓ interlayer and enhanced surface area from CNTs. | High efficiency for ozone generation. | eeer.org |
A significant challenge for mixed metal oxide anodes in EOP is their long-term stability. The harsh anodic conditions, including high potentials and corrosive environments, can lead to the deactivation of the electrode. Common failure mechanisms include the passivation of the titanium substrate due to the growth of an insulating TiO₂ layer at the coating-substrate interface and the dissolution or mechanical detachment of the catalytic coating. rsc.org
To address these instability issues, various strategies have been explored. One effective approach is the introduction of an interlayer between the titanium substrate and the active coating. For instance, an Sb-SnO₂ interlayer has been shown to significantly enhance the lifetime of Ti/Sb-SnO₂ electrodes by altering the deactivation mechanism. rsc.org Another strategy involves the use of a titanium hydride (TiHₓ) interlayer, which can improve the adhesion and stability of the overlying mixed metal oxide layer. eeer.org The composition of the catalytic layer itself also plays a crucial role in its durability. The precise ratio of antimony, and potentially chromium, to titanium in the oxide matrix can influence its resistance to corrosion and erosion. Optimizing the preparation method, such as the calcination temperature and coating procedure, is also critical for creating a dense, crack-free, and adherent coating with a longer service life. nih.gov
Exploration in Electrochemical Ozone Production (EOP)
Electron Transport and Conductivity Studies
The efficiency of any electrochemical process is intrinsically linked to the electronic conductivity of the electrode material. For mixed metal oxide anodes, the ability to efficiently transfer electrons from the reaction sites on the surface to the external circuit is paramount.
Titanium dioxide (TiO₂) in its pure form is a semiconductor with relatively low electrical conductivity. To make it suitable for electrode applications, its conductivity must be significantly enhanced. This is typically achieved through doping with other elements. Antimony is a well-known n-type dopant for metal oxides like SnO₂ and TiO₂. When antimony (Sb⁵⁺) substitutes for titanium (Ti⁴⁺) in the crystal lattice, it introduces free electrons into the conduction band, thereby increasing the electrical conductivity. researchgate.net
The co-doping with another element, such as chromium, could offer a synergistic effect. Chromium can exist in different oxidation states (e.g., Cr³⁺, Cr⁶⁺), and its incorporation into the titanium dioxide lattice could create additional charge carriers or modify the band structure in a way that further enhances conductivity. For instance, the co-doping of TiO₂ with antimony and bismuth has been shown to increase the conductivity in the terahertz frequency range. researchgate.net This suggests that a multi-dopant approach can be a powerful tool for tuning the electronic properties of the material.
| Base Material | Dopant(s) | Observed Effect on Conductivity | Reference |
|---|---|---|---|
| SnO₂ | Antimony (Sb) | Increases charge carrier concentration and enhances conductivity. | icm.edu.pl |
| TiO₂ | Antimony (Sb) and Bismuth (Bi) | Increased conductivity in the THz range. | researchgate.net |
| SnO₂ | Antimony (Sb) | Forms a transparent conducting electrode. | nih.gov |
Charge Carrier Dynamics in Electrochemical Environments
The electrochemical performance of materials is intrinsically linked to their charge carrier dynamics—the generation, transport, and recombination of electrons and holes. In the context of this compound, which typically possesses a rutile or anatase titanium dioxide crystal structure, the introduction of antimony and chromium as dopants plays a crucial role in modifying these dynamics.
Doping titanium dioxide (TiO2) with metallic and non-metallic elements is a well-established strategy to alter its electronic band structure and, consequently, its charge carrier behavior. The incorporation of chromium (Cr) and antimony (Sb) into the TiO2 lattice introduces new energy levels within the bandgap. This can lead to a reduction in the bandgap energy, allowing for the absorption of a broader spectrum of light, a critical factor in photoelectrochemical applications.
Research on chromium-doped TiO2 has shown that the presence of Cr ions can influence electron-hole recombination rates. researchgate.net While doping can enhance visible light absorption, it can also introduce recombination centers, where photogenerated electrons and holes recombine before they can be effectively utilized. This can be a limiting factor for the efficiency of photoelectrochemical devices. The specific impact on charge carrier lifetime and transport properties is highly dependent on the concentration and distribution of the dopant ions within the TiO2 matrix.
Similarly, antimony doping in metal oxides has been studied for its effect on charge carrier concentration and mobility. In some oxide systems, antimony can act as an n-type dopant, increasing the concentration of free electrons and thereby enhancing electrical conductivity. This improved conductivity is beneficial for efficient charge collection in electrochemical devices.
Integration into Energy Storage and Conversion Devices
The unique properties of this compound have led to its investigation for use in various energy storage and conversion devices. A particularly promising application is in the field of photoelectrochemical cells, such as dye-sensitized solar cells (DSSCs).
Role as Porous Electron Collectors in Photoelectrochemical Cells (e.g., Dye-Sensitized Solar Cells)
In a dye-sensitized solar cell, a porous semiconductor film acts as the photoanode, providing a high surface area for the adsorption of dye molecules and serving as the electron collector. Titanium dioxide is the most commonly used material for this purpose due to its favorable band edge position, high stability, and low cost. The performance of a DSSC is critically dependent on the morphology and electronic properties of this photoanode.
The introduction of antimony and chromium into the TiO2 structure to form this compound can offer several advantages in this context. The modification of the band structure, as previously discussed, can enhance the absorption of light by the dye-sensitized photoanode. Furthermore, the altered electronic properties can influence the electron injection from the excited dye molecules into the semiconductor's conduction band and the subsequent transport of these electrons to the collection electrode.
The creation of a highly porous structure is essential for an efficient photoanode, as it maximizes the amount of dye that can be loaded, thereby increasing light harvesting. rsc.org Research has demonstrated various methods to fabricate porous TiO2 films, and these techniques can be adapted for this compound. researchgate.netnih.gov A well-interconnected porous network ensures efficient electron transport and facilitates the penetration of the electrolyte, which is necessary for regenerating the dye molecules. nih.gov
Theoretical and Computational Studies of Antimony Chromium Titanium Oxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of doped semiconductor materials. For antimony chromium titanium oxide, which is often realized as antimony (Sb) and chromium (Cr) co-doped titanium dioxide (TiO₂), DFT calculations are essential for understanding its enhanced photocatalytic and electronic properties. researchgate.net
DFT calculations are instrumental in modeling the electronic band structure and the density of states (DOS) of this compound. The intrinsic wide band gap of titanium dioxide (approx. 3.0 eV for rutile and 3.2 eV for anatase) limits its absorption to the UV region of the solar spectrum. diva-portal.org By introducing dopants like chromium and antimony, new energy levels are created within the band gap, effectively narrowing it and shifting the material's optical absorption into the visible light range. diva-portal.org
Theoretical studies on Cr-doped TiO₂ show that Cr 3d states introduce impurity levels within the TiO₂ band gap. diva-portal.org Similarly, co-doping with antimony and chromium can further modify the electronic structure. DFT calculations reveal that such co-doping can lead to a significant reduction in the direct band gap. For instance, in a (Cr, C) co-doped rutile TiO₂ system, the band gap was predicted to decrease significantly compared to single-doped or pure TiO₂. diva-portal.org This narrowing of the band gap is a key factor in enhancing the material's efficiency as a photocatalyst under visible light. The total and partial density of states (TDOS and PDOS) analyses from these models show how the dopant orbitals (Cr 3d, Sb 5p) hybridize with the Ti 3d and O 2p orbitals of the host material to alter the valence and conduction band edges. tandfonline.com
Table 1: Calculated Band Gaps for Doped and Undoped TiO₂
| Material System | Calculation Method | Predicted Band Gap (eV) | Reference |
|---|---|---|---|
| Pure Rutile TiO₂ | Experimental | 3.0 | diva-portal.org |
| Pure Rutile TiO₂ | DFT (HSE06) | ~3.0 | diva-portal.org |
| C mono-doped TiO₂ | DFT (HSE06) | 2.74 | diva-portal.org |
| Cr mono-doped TiO₂ | DFT (HSE06) | 2.64 | diva-portal.org |
| (Cr,C) co-doped TiO₂ | DFT (HSE06) | Not specified, but shows greatest red-shift | diva-portal.org |
This table is interactive. Click on the headers to sort the data.
The functionality of doped materials is highly dependent on the nature and stability of defects formed within the crystal lattice. DFT calculations are used to determine the formation energy of various possible defects, which indicates their likelihood of occurring under different synthesis conditions (e.g., Ti-rich or O-rich environments). diva-portal.orgyoutube.com
For this compound, relevant defects include substitutional defects (Cr or Sb atoms replacing Ti atoms, denoted as CrTi and SbTi) and interstitial defects, as well as defect complexes such as a Cr-oxygen vacancy pair (2CrTi + VO). researchgate.netnih.gov The formation energy (Ef) of a defect in a specific charge state (q) is calculated as a function of the electron chemical potential (Fermi level) and the chemical potentials of the constituent atoms. youtube.comibs.re.kr
Studies on Cr-doped TiO₂ have shown that the stable charge state of the chromium dopant can vary. For example, the Cr3+ state is often found to be the most stable. researchgate.netnih.gov The presence of oxygen vacancies can further influence the localization of electrons and the oxidation state of the chromium ions. researchgate.netnih.gov In the co-doped system, antimony can exist in Sb³⁺ and Sb⁵⁺ oxidation states, which can help in charge compensation within the lattice. researchgate.net By plotting the formation energies against the Fermi level, a transition level diagram can be constructed, showing the most stable defect configurations across the band gap. youtube.com These predictions are crucial for understanding the electronic and magnetic properties observed experimentally. ibs.re.kr
DFT can simulate the vibrational properties of materials, providing theoretical Raman and infrared (IR) spectra. These simulated spectra serve as "spectroscopic fingerprints" that can be compared with experimental results to confirm the successful integration of dopants into the host lattice and to identify the nature of the local bonding environment. researchgate.net
In the context of this compound, theoretical vibrational spectra can elucidate how the substitution of Ti with heavier Sb atoms and transition metal Cr atoms affects the phonon modes of the TiO₂ lattice. Doping is known to cause changes in interplanar distances, crystallite size, and microstrains, all of which strongly affect the Raman vibrational modes. nih.gov For instance, studies on Ni/Cr co-doped TiO₂ have shown that doping introduces significant changes to the Raman spectra compared to pure TiO₂. nih.gov By calculating the vibrational frequencies and Raman intensities of different defect structures (e.g., CrTi, SbTi), researchers can assign specific spectral features to the presence and local coordination of the dopant atoms, providing a detailed picture of the material's atomic structure.
Atomistic Simulations for Crystal Structure and Surface Reconstruction
While DFT is excellent for electronic properties, atomistic simulations, including those based on classical force fields and first-principles molecular dynamics, are used to study larger-scale phenomena such as crystal structure modifications and surface dynamics. uni-bremen.de
A significant finding in the study of antimony and chromium co-doped rutile TiO₂(110) is the emergence of substantial surface facetting. Atomistic-level studies using techniques like non-contact atomic force microscopy (NC-AFM), complemented by theoretical modeling, reveal that this facetting is a direct consequence of the dopant integration. noah.nrw
The co-doping induces a surface reconstruction that can be described as a shearing of the original unit cell. This reconstruction creates stress between the atomic layers of the crystal. The crystal relieves this reconstruction-induced interlayer stress by forming facets on the surface. noah.nrw This facetting increases the surface area and may create more active sites, which could be beneficial for the material's photocatalytic activity. noah.nrw
Atomistic models provide a straightforward explanation for the surface reconstruction by considering the differences in the atomic radii of the dopant and host atoms. Titanium (Ti⁴⁺) has a specific ionic and covalent radius. The substituent chromium and antimony atoms have different radii, leading to localized strain in the crystal lattice upon integration.
A simple model based on atomic radii can explain the observed surface reconstruction as a mechanism to compensate for the lattice mismatch. In particular, the significantly smaller covalent radii of the dopant atoms compared to titanium are believed to drive the shearing of the unit cell. Conversely, the ionic radius of Sb³⁺ (0.076 nm) is considerably larger than that of Ti⁴⁺ (0.061 nm). This size difference can lead to the segregation of antimony at the surface during annealing, which can also influence the surface morphology by creating pits or clusters. nih.gov
Table 2: Comparison of Ionic and Covalent Radii
| Element/Ion | Ionic Radius (pm) | Covalent Radius (pm) | Reference |
|---|---|---|---|
| Ti⁴⁺ | 61 | 136 | |
| Cr³⁺ | 62 | 127 | (Implied) |
| Sb³⁺ | 76 | 138 |
This table is interactive. Click on the headers to sort the data.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SbCrTiOₓ |
| Titanium Dioxide | TiO₂ |
| Chromium(III) Oxide | Cr₂O₃ |
| Antimony Trioxide | Sb₂O₃ |
| Xenon Trioxide | XeO₃ |
Molecular Dynamics Simulations for Dynamic Processes
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent phenomena within materials at an atomic scale. For complex metal oxides like this compound, MD simulations can provide invaluable insights into dynamic processes that are often difficult to probe experimentally. While specific MD studies focusing exclusively on the antimony-chromium-titanium-oxygen system are not widely available in public literature, the principles and methodologies are well-established through research on related complex and doped oxide materials. researchgate.netannualreviews.org This section will, therefore, discuss the potential applications and methodologies of MD simulations for understanding the dynamic behavior of this compound, drawing parallels from computational studies on similar systems.
The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting atoms. The accuracy of these simulations is heavily reliant on the quality of the interatomic potential, or force field, which describes the forces between atoms. For a multi-element system such as this compound, developing a reliable force field that accurately models the interactions between titanium, chromium, antimony, and oxygen ions is a critical first step. nist.govaps.org These potentials must be able to account for a variety of bonding environments and oxidation states.
Once a suitable potential is established, MD simulations can be employed to investigate a range of dynamic processes:
Ionic Diffusion: The movement of ions within the crystal lattice is fundamental to the material's properties, particularly its ionic conductivity and performance in applications like solid electrolytes or catalysts. MD simulations can track the trajectories of individual ions (Sb, Cr, Ti, O) over time, allowing for the calculation of diffusion coefficients as a function of temperature. This can reveal the diffusion mechanisms, such as vacancy hopping or interstitial diffusion, and identify the dominant charge carriers.
Phase Transitions: this compound may exhibit different crystalline phases depending on temperature and pressure. MD simulations can model these phase transitions by systematically changing the simulation conditions. By monitoring changes in the system's energy, volume, and atomic structure, researchers can identify transition temperatures and elucidate the atomistic pathways of these transformations. For instance, simulations can shed light on the rutile-to-anatase phase transition in titanium dioxide, a process that can be influenced by dopants like chromium and antimony. elsevierpure.comctu.edu.vn
Surface Dynamics and Reactions: The surface of this compound is where it interacts with its environment, a critical aspect for applications in catalysis and as a pigment. MD simulations can model the interface between the oxide and a gas or liquid, providing a detailed picture of surface reconstructions, adsorption of molecules, and the initial steps of surface-mediated chemical reactions. researchgate.netaps.org For example, simulations can explore how the presence of chromium and antimony on the surface influences the adsorption and dissociation of water molecules, which is a key process in photocatalysis. rsc.org
Thermal Properties: By simulating the atomic vibrations within the crystal lattice, MD can be used to predict thermal properties such as thermal expansion and heat capacity. Understanding how the incorporation of antimony and chromium affects the vibrational modes (phonons) and their propagation can be crucial for applications where the material is subjected to high temperatures.
Sintering and Nanoparticle Interactions: For applications involving nanoparticles, such as in pigments or catalysts, MD simulations can model the sintering process, where individual nanoparticles coalesce at high temperatures. These simulations can reveal how factors like particle size, orientation, and composition influence the formation of larger structures. acs.orgnih.gov
Interactive Data Table: Representative Parameters for MD Simulation of a Complex Oxide
The following table provides an example of the typical parameters that would be defined for a molecular dynamics simulation of a complex metal oxide system. These values are illustrative and would be specifically optimized for this compound in a dedicated study.
| Parameter | Description | Example Value |
| System Size | The number of atoms included in the simulation cell. | 10,000 - 1,000,000 atoms |
| Ensemble | The thermodynamic ensemble used to control variables like temperature and pressure. | NVT (Canonical), NPT (Isothermal-Isobaric) |
| Temperature | The temperature at which the simulation is run. | 300 K - 2000 K |
| Time Step | The discrete time interval for integrating the equations of motion. | 0.1 - 2.0 femtoseconds (fs) |
| Simulation Duration | The total time the system's evolution is simulated. | 1 - 100 nanoseconds (ns) |
| Force Field | The set of equations and parameters describing interatomic interactions. | ReaxFF, Embedded Atom Method (EAM) |
| Boundary Conditions | The conditions applied at the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions |
Detailed research findings from MD simulations on related materials, such as chromium-doped or antimony-doped titanium dioxide, have provided significant insights. For instance, studies have shown that doping titanium dioxide can create oxygen vacancies and alter the electronic structure, which in turn affects the material's photocatalytic activity. acs.orgresearchgate.net MD simulations have also been used to investigate the structural stability of doped materials and the segregation of dopants to the surface. upenn.edu While awaiting direct computational studies, these findings on analogous systems provide a strong foundation for predicting the complex dynamic behavior of this compound.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthesis Routes for Enhanced Control over Material Properties
The properties of antimony chromium titanium oxide, such as color, particle size, and stability, are intrinsically linked to its synthesis method. While traditional solid-state reactions and sol-gel methods are commonly employed, future research will likely concentrate on developing more advanced and refined synthesis routes to achieve unprecedented control over the material's final characteristics. ontosight.ai
Conventional methods like high-temperature calcination of precursor oxides such as titanium dioxide, chromium (III) oxide, and antimony oxide form the basis of current production. chemicalbook.comprintwiki.org The stoichiometry of these precursors and the calcination temperature are critical variables influencing the final product. researchgate.net For instance, one study identified 1050°C as an optimal calcination temperature for achieving desirable color properties in a Ti₀.₄Cr₀.₂Sb₀.₄O₂ pigment. researchgate.net
Emerging synthesis strategies that offer greater precision and efficiency are a key area of future investigation. These may include:
Hydrothermal and Solvothermal Methods: These low-temperature techniques could enable the formation of highly crystalline nanoparticles with controlled morphology and a narrow size distribution, which is difficult to achieve with high-temperature solid-state routes.
Microwave-Assisted Synthesis: This approach can dramatically reduce reaction times and potentially lead to more uniform particle formation due to rapid and even heating.
Precipitation and Co-Precipitation: Chemical precipitation methods, which have been used for related materials like antimony tin oxide, offer a scalable route to produce nanoparticles from solutions of metal salts. arxiv.org
Transmetallation: This synthetic method, used for creating novel organometallic compounds, involves the transfer of ligands from one metal to another and could be explored for forming complex oxide precursors under mild conditions. dtic.milacs.org
The goal of these novel routes is to precisely tailor the material's properties by controlling parameters such as crystal structure, particle size and shape, and surface area.
Table 9.1-1: Comparison of Synthesis Methods for Mixed-Metal Oxides
| Synthesis Method | Typical Advantages | Potential for this compound | Research Focus |
| Solid-State Reaction | Simple, scalable, traditional method. researchgate.net | Current basis for pigment production. chemicalbook.comresearchgate.net | Optimizing precursor ratios and calcination profiles. researchgate.net |
| Sol-Gel Method | Good homogeneity, lower processing temperatures. ontosight.ai | Achieving higher purity and uniform composition. | Controlling hydrolysis and condensation reactions. |
| Hydrothermal | High crystallinity, control over morphology. | Synthesizing uniform, nano-sized pigment particles. | Tuning pressure, temperature, and precursor chemistry. |
| Microwave-Assisted | Rapid heating, shorter reaction times, energy efficient. | Accelerating synthesis and achieving novel phases. | Investigating effects of microwave parameters on properties. |
| Co-Precipitation | Scalable, good for nanoparticle synthesis. arxiv.org | Producing fine, homogeneous precursor powders. | Controlling pH, temperature, and aging time. |
Deeper Understanding of Complex Multicomponent Interactions and Synergistic Effects
Future research must focus on elucidating the atomic-level and electronic interactions between antimony, chromium, and titanium. It is known from studies on other mixed-metal oxides that introducing a dopant element can distort the local geometry and perturb the electronic structure of the surrounding atoms, which in turn significantly alters the material's chemical and physical properties. aip.org For example, investigations into titanium-base alloys have shown that additions of chromium and antimony can substantially enhance mechanical strength. google.com
Key research questions to be addressed include:
What are the precise oxidation states of antimony, chromium, and titanium in the final compound, and how do they vary with synthesis conditions?
How does the incorporation of chromium and antimony affect the band structure of the titanium oxide host lattice?
Are there specific synergistic effects between the metal ions that enhance thermal stability or color intensity?
Understanding these complex interactions is crucial for the rational design of next-generation materials with tailored optical, catalytic, or electronic properties. acs.org
Advanced In-Situ/Operando Characterization Techniques for Real-Time Process Monitoring
To unravel the complex mechanisms of synthesis and functionality in this compound, it is essential to observe the material's dynamic changes under real-time or near-real conditions. Advanced in-situ (in place) and operando (in operation) characterization techniques are powerful tools for achieving this. mdpi.comresearchgate.net These methods allow researchers to monitor structural and electronic transformations as they happen, providing insights that are unattainable with conventional post-synthesis analysis. acs.orgacs.org
The application of techniques such as those listed below could revolutionize the understanding of this material:
In-situ X-ray Diffraction (XRD): To monitor the formation of crystalline phases, phase transitions, and lattice parameter changes during calcination. This can help identify intermediate phases and optimize reaction temperatures and times. nih.gov
Operando Spectroscopy (e.g., Raman, UV-Vis): To track changes in molecular vibrations and electronic transitions during synthesis or when the material is used as a pigment under light and heat exposure, providing information on its stability and degradation mechanisms.
Environmental Transmission Electron Microscopy (ETEM): To visualize atomic-scale morphological changes, particle growth, and sintering processes in a controlled gas and temperature environment, mimicking the conditions of synthesis or application. acs.org
Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): To probe the surface elemental composition and oxidation states under reactive gas environments, which is critical for understanding surface chemistry in potential catalytic applications.
By employing these advanced techniques, researchers can build a comprehensive picture of the structure-property relationships in this compound, from precursor to final product and during its functional lifetime. mdpi.comresearchgate.net
Integration with Other Functional Materials for Heterostructure and Hybrid Systems
A significant opportunity for future research lies in integrating this compound with other functional materials to create heterostructures and hybrid systems with enhanced or novel properties. The performance of materials in applications ranging from catalysis to electronics can often be improved by creating interfaces with other materials. aip.orgacs.org
For example, creating core-shell structures or decorating the surface of this compound particles could impart new functionalities. Potential research directions include:
Coating with Silica (B1680970) or Alumina (B75360): A thin, transparent layer of silica (SiO₂) or alumina (Al₂O₃) could improve the dispersibility of the pigment particles in various media and enhance their durability and weather resistance.
Integration with Conductive Materials: Combining the oxide with materials like graphene or carbon nanotubes could create hybrid pigments with antistatic properties or could be explored for electronic applications.
Formation of Heterojunctions with other Semiconductors: For potential photocatalytic or photoelectronic applications, forming a heterojunction with another semiconductor oxide (e.g., zinc oxide, tin oxide) could improve charge separation and enhance efficiency.
The synthesis and characterization of these complex systems will require sophisticated fabrication techniques and advanced interfacial analysis to understand how the different components interact and work together synergistically.
Computational Design and Materials Discovery through Data-Driven Approaches
Computational modeling and data-driven methods are becoming indispensable tools in materials science for accelerating the design and discovery of new materials. For a complex system like this compound, these approaches can provide profound insights and guide experimental efforts.
Future research will increasingly leverage:
Density Functional Theory (DFT): DFT calculations can be used to predict the crystal and electronic structure, phase stability, and optical properties of this compound with different compositions and dopants. aip.org This allows for the virtual screening of numerous potential formulations before undertaking time-consuming experimental synthesis.
Molecular Dynamics (MD) Simulations: MD can be used to simulate the synthesis process, such as crystal growth and the diffusion of ions during solid-state reactions, providing a deeper understanding of the material's formation.
Materials Informatics: By combining computational data with existing experimental results from the literature, machine learning models can be trained to predict the properties of new, unexplored compositions. This data-driven approach can identify promising candidates for specific applications, such as pigments with particular color coordinates or materials with high infrared reflectance for "cool pigment" applications. alfachemic.com
These computational strategies, used in a feedback loop with experimental synthesis and characterization, will pave the way for the rational design of this compound variants with precisely engineered properties, moving beyond trial-and-error discovery. aip.org
Q & A
Q. What are the optimal synthesis conditions for achieving phase-pure Antimony Chromium Titanium Oxide (ACTO) composites?
Methodological Answer: ACTO synthesis requires precise control of pH, calcination temperature, and precursor ratios. For example:
- At pH = 1 , Sb₄O₅Cl₂ forms preferentially, while pH = 8 stabilizes valentinite (Sb₂O₃) and cervantite (Sb₂O₄) phases on TiO₂ supports .
- Calcination at 300–400°C induces phase transitions: amorphous SbOCl converts to crystalline Sb₈O₁₁Cl₂ (at pH 1–4) or Sb₂O₃/Sb₂O₄ (at pH 8) .
- Use XRD to monitor crystallinity and phase transitions, noting that amorphous phases (e.g., SbOCl) may not resolve clearly without complementary techniques like TEM or XPS .
Q. How does the TiO₂ support influence the stability of ACTO under thermal stress?
Methodological Answer: TiO₂ nanostructures act as stabilizing substrates:
- Trititanate TiO₂ (e.g., H₂Ti₃O₇) delays Sb₂O₃ crystallization to >445°C , whereas unsupported Sb₂O₃ transitions at 300–400°C .
- Post-calcination, use TGA-DSC to identify decomposition thresholds and XPS to track oxidation states (e.g., Sb³⁺ → Sb⁵⁺) influenced by TiO₂ interactions .
Q. What characterization techniques resolve structural ambiguities in ACTO composites?
Methodological Answer:
- XRD : Identifies crystalline phases (e.g., anatase TiO₂, Sb₂O₄) but struggles with amorphous components. Pair with Raman spectroscopy to detect low-crystallinity SbOCl .
- SEM-EDS : Maps elemental distribution (Ti, Cr, Sb, O) to confirm homogeneity .
- XPS : Quantifies oxidation states (e.g., Cr³⁺ in Cr₂O₃ vs. Cr⁶⁺ impurities) .
Advanced Research Questions
Q. How do Cr/Sb dopant ratios modify the electronic structure of TiO₂ in ACTO for photocatalytic applications?
Methodological Answer:
- Bandgap Engineering : Cr³⁺ introduces mid-gap states in TiO₂, enabling visible-light absorption. Sb⁵⁺ dopants reduce recombination by trapping electrons .
- DFT Simulations : Model defect states (e.g., oxygen vacancies) induced by Cr/Sb co-doping to predict charge-transfer pathways .
- Photoelectrochemical Testing : Use chopped-light chronoamperometry to quantify carrier lifetimes and Mott-Schottky analysis for band alignment .
Q. What mechanisms drive phase segregation in ACTO under oxidative/reductive conditions?
Methodological Answer:
- Oxidative Environments : Sb₂O₃ oxidizes to Sb₂O₄ at >400°C, but Cr₂O₃ remains stable. Monitor via in-situ XRD under controlled O₂ flow .
- Reductive Conditions : H₂ annealing reduces Sb⁵⁺ to Sb³⁺, destabilizing ACTO. Use XANES to track redox behavior .
- Mitigation Strategy : Introduce CeO₂ as a redox buffer to stabilize Sb oxidation states .
Q. How do interfacial defects in ACTO impact catalytic performance in CO₂ reduction?
Methodological Answer:
- Defect Characterization : Use PL Spectroscopy to identify trap states from oxygen vacancies or Sb-Cr-O interfaces .
- Activity Correlation : Compare CO₂ reduction rates (via GC-MS) with defect densities (quantified by EPR) .
- Operando DRIFTS : Probe intermediate species (e.g., formate) to link defect sites with reaction pathways .
Data Contradiction Analysis
3.1 Discrepancies in Reported Phase Transition Temperatures for Sb₂O₃ in ACTO
Resolution Strategy:
- Support Effects : TiO₂-supported Sb₂O₃ transitions at 445°C vs. 300–400°C for unsupported Sb₂O₃. Verify via TGA-MS to differentiate between dehydration and phase changes .
- pH Dependency : At pH 8, valentinite (Sb₂O₃) coexists with cervantite (Sb₂O₄) post-400°C calcination. Use Rietveld refinement to quantify phase ratios .
3.2 Conflicting Reports on ACTO's Optical Absorption Edge
Resolution Strategy:
- Dopant Clustering : Agglomerated Cr/Sb dopants may redshift absorption inconsistently. Use HAADF-STEM to confirm dopant dispersion .
- Surface vs. Bulk Effects : Compare UV-Vis DRS (surface-sensitive) with Ellipsometry (bulk-sensitive) to resolve discrepancies .
Methodological Recommendations
- Synthesis Reproducibility : Pre-dry precursors (e.g., SbCl₃) in inert atmospheres to prevent hydrolysis .
- Data Validation : Cross-reference XRD with spectroscopic techniques (e.g., XPS, Raman) to account for amorphous content .
- Ethical Compliance : Avoid toxic Sb/Cr release by encapsulating ACTO in SiO₂ matrices for environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
